Technical Documentation Center

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine
  • CAS: 1006496-39-4

Core Science & Biosynthesis

Foundational

1-isopropyl-5-cyclopropyl-4-aminopyrazole synonyms and nomenclature

This is an in-depth technical monograph on 1-isopropyl-5-cyclopropyl-4-aminopyrazole , a specialized heterocyclic intermediate critical in the synthesis of modern kinase inhibitors, particularly those targeting the JAK (...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 1-isopropyl-5-cyclopropyl-4-aminopyrazole , a specialized heterocyclic intermediate critical in the synthesis of modern kinase inhibitors, particularly those targeting the JAK (Janus Kinase) and RET pathways.

Executive Summary & Chemical Identity

1-isopropyl-5-cyclopropyl-4-aminopyrazole is a high-value pharmaceutical intermediate characterized by a pyrazole core substituted with a cyclopropyl group at the C5 position, an isopropyl group at the N1 position, and a primary amine at the C4 position. This specific substitution pattern is designed to optimize hydrophobic interactions within the ATP-binding pockets of kinase enzymes (e.g., JAK1, JAK2, RET), offering a distinct steric profile compared to its 1,3-isomer analogs.

Chemical Identity Data
PropertySpecification
IUPAC Name 1-(propan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine
Common Name 1-Isopropyl-5-cyclopropyl-4-aminopyrazole
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
SMILES CC(C)n1c(c(cn1)N)C2CC2
InChI Key (Predicted) Specific to isomer stereochemistry
Appearance Off-white to pale yellow solid / viscous oil (depending on purity/salt form)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Structural Analysis & Nomenclature

The nomenclature of pyrazoles is frequently a source of confusion due to tautomerism in unsubstituted forms. However, in N-substituted pyrazoles (like this target), the position of the N-substituent (Isopropyl) fixes the numbering.

  • Position 1 (N1): Isopropyl group (propan-2-yl).

  • Position 5 (C5): Cyclopropyl group.[1][2]

  • Position 4 (C4): Amino group (-NH₂).

The Regioselectivity Challenge

The primary synthetic challenge is distinguishing between the 1,5-isomer (Target) and the 1,3-isomer (Impurity).

  • 1,5-Isomer: The cyclopropyl group is adjacent to the N-isopropyl group. This creates steric crowding but is often favored in specific cyclization conditions or requires regioselective control.

  • 1,3-Isomer: The cyclopropyl group is distal to the N-isopropyl group. This is thermodynamically more stable due to reduced steric clash.

Visualizing the Nomenclature & Isomerism:

Nomenclature Target Target: 1-Isopropyl-5-cyclopropyl-4-aminopyrazole (Sterically Congested) Isomer Impurity: 1-Isopropyl-3-cyclopropyl-4-aminopyrazole (Thermodynamically Stable) Target->Isomer Regioisomer Pair Numbering Numbering Rule: N1 attached to Isopropyl Counting towards C5 (Cyclopropyl) Numbering->Target Defines Structure caption Figure 1: Structural distinction between the 1,5-target and the 1,3-impurity.

Synthetic Pathway (Causality & Logic)

The synthesis of 4-aminopyrazoles typically proceeds via the nitration-reduction of the parent pyrazole scaffold. The critical step is the formation of the parent 1-isopropyl-5-cyclopropylpyrazole with high regioselectivity.

Pathway Overview
  • Enaminone Formation: Reaction of Cyclopropyl methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Cyclization: Reaction of the enaminone with Isopropylhydrazine .

    • Expert Insight: Using the hydrochloride salt of isopropylhydrazine in ethanol often favors the 1,5-isomer due to kinetic control, whereas neutral conditions might favor the 1,3-isomer.

  • Nitration: Electrophilic aromatic substitution at the C4 position using HNO₃/H₂SO₄.

  • Reduction: Catalytic hydrogenation of the nitro group to the amine.

Synthetic Workflow Diagram:

Synthesis SM1 Cyclopropyl Methyl Ketone Intermediate1 Enaminone Intermediate SM1->Intermediate1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Intermediate1 Scaffold 1-Isopropyl-5-cyclopropylpyrazole (Parent Scaffold) Intermediate1->Scaffold Cyclization Reagent2 Isopropylhydrazine HCl (EtOH, Reflux) Reagent2->Scaffold Nitro 1-Isopropyl-5-cyclopropyl-4-nitropyrazole (Precursor) Scaffold->Nitro EAS (C4) Reagent3 HNO3 / H2SO4 (Nitration) Reagent3->Nitro Product TARGET: 1-Isopropyl-5-cyclopropyl-4-aminopyrazole Nitro->Product Hydrogenation Reagent4 H2, Pd/C (Reduction) Reagent4->Product caption Figure 2: Synthetic route emphasizing the Nitration-Reduction sequence.

Experimental Protocol: Catalytic Hydrogenation

The most critical step for purity and yield is the reduction of the nitro-precursor. The following protocol is a self-validating system designed for high throughput and safety.

Objective: Convert 1-isopropyl-5-cyclopropyl-4-nitropyrazole to 1-isopropyl-5-cyclopropyl-4-aminopyrazole.

Materials
  • Substrate: 1-isopropyl-5-cyclopropyl-4-nitropyrazole (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 30 psi)

  • Workup: Celite 545 filter aid

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • In a round-bottom flask, dissolve the nitro-pyrazole substrate in Methanol (10 mL/g).

    • Self-Validating Step: Check solubility. If cloudy, add a small amount of THF or warm slightly. The reaction must be homogeneous for consistent kinetics.

    • Purge the solution with Nitrogen (N₂) for 5 minutes to remove dissolved oxygen (prevents catalyst ignition).

  • Catalyst Addition:

    • Carefully add 10% Pd/C (10% by weight of the substrate).

    • Safety: Always add catalyst to the wet solution under N₂ flow. Dry Pd/C is pyrophoric in the presence of solvent vapors and air.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (H₂) three times.

    • Stir vigorously at Room Temperature (20-25°C) under H₂ atmosphere (balloon pressure is usually sufficient for this scale; use 30 psi for >10g scales).

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The nitro starting material (usually less polar/higher Rf) should disappear, and a fluorescent amine spot (lower Rf, stains with Ninhydrin) should appear.

    • Time: Typically 2–6 hours.[3]

  • Workup:

    • Once conversion is complete (confirmed by TLC/LCMS), purge the flask with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Wash the Celite pad with Methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.[4]

  • Purification (Optional but Recommended):

    • The crude amine is often an oil that darkens on air exposure.

    • Convert to the Hydrochloride Salt for stability: Dissolve in Et₂O, add 4M HCl in Dioxane dropwise. Filter the resulting white precipitate.

Pharmaceutical Applications

This scaffold is a bioisostere used in the optimization of kinase inhibitors.

  • JAK Inhibitors (Janus Kinase):

    • The aminopyrazole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

    • The 5-cyclopropyl group fills the hydrophobic pocket adjacent to the gatekeeper residue, often improving selectivity for JAK1 over JAK2.

    • Context: Structurally related to intermediates used in the synthesis of Oclacitinib (Apoquel) analogs and next-generation autoimmune therapies.

  • RET Kinase Inhibitors:

    • Used in designing inhibitors for RET-fusion positive cancers (NSCLC, Thyroid cancer). The N-isopropyl group provides specific steric bulk that prevents binding to off-target kinases with smaller pockets.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage:

    • Free Base: Store at -20°C under inert gas (Argon/Nitrogen). Oxidation sensitive.

    • HCl Salt: Store at 2-8°C, hygroscopic.

References

  • Pfizer Inc. (2011). Pyrrolopyrimidine compounds and their uses (Oclacitinib Patent). US Patent 8,133,899. Link

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (Methodology adapted for cyclopropyl analog).[2] Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles.[3]Chemical Reviews, 111(11), 6984-7034. (Authoritative review on 1,3 vs 1,5 regioselectivity). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-isopropyl-1H-pyrazol-4-amine. (Structural analog reference). Link

  • Kim, H. R., et al. (2017).[1] Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[1]European Journal of Medicinal Chemistry, 125, 101-110. Link

Sources

Exploratory

An In-depth Technical Guide to 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Medicinal Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, plausible synthetic routes with detailed experimental considerations, and the rationale behind its structural design based on the established roles of its constituent pharmacophores.

Core Molecular Attributes

5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine is a substituted aminopyrazole with the following key quantitative data:

PropertyValue
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Monoisotopic Mass 165.1266 Da[1]

The structure combines three key motifs that are highly valuable in drug design: a pyrazole core, a cyclopropyl group, and an isopropyl group. This strategic combination is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties.

Strategic Importance in Medicinal Chemistry

The structural components of 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine are not arbitrary; they are chosen for their well-documented contributions to the biological activity and drug-like properties of molecules.

  • The Aminopyrazole Core: Aminopyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are key components in numerous compounds with anti-inflammatory, anticancer, antiviral, and kinase inhibitory activities. The amino group, in particular, can act as a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[2][3]

  • The Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a widely used strategy in modern drug discovery.[4] Its rigid, three-membered ring structure can act as a conformational constraint, locking the molecule into a bioactive conformation, which can enhance binding affinity to the target receptor. Furthermore, the carbon-hydrogen bonds in a cyclopropane ring are stronger than in other alkyl groups, which can lead to increased metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation.[4]

  • The N-Isopropyl Group: The isopropyl group on the pyrazole nitrogen serves to modulate the lipophilicity and solubility of the molecule. This can have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) profile.

Retrosynthetic Analysis and Proposed Synthesis

G Target 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine Intermediate1 4-Nitro-5-cyclopropyl-1-isopropyl-1H-pyrazole Target->Intermediate1 Reduction of nitro group Intermediate2 1-Isopropyl-1H-pyrazole Intermediate1->Intermediate2 Nitration Hydrazine Isopropylhydrazine Intermediate2->Hydrazine Condensation Dicarbonyl 1-cyclopropyl-1,3-dione derivative Intermediate2->Dicarbonyl Condensation Intermediate3 Cyclopropyl-containing precursor

Caption: Retrosynthetic analysis of 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine.

Based on this analysis, a viable forward synthesis involves the initial formation of the N-isopropyl pyrazole ring, followed by nitration and subsequent reduction.

Experimental Protocols (Proposed)

The following protocols are generalized from established methods for the synthesis of analogous compounds and should be optimized for this specific target molecule.

Protocol 1: Synthesis of 1-isopropyl-5-cyclopropyl-1H-pyrazole

This step involves the condensation of isopropylhydrazine with a suitable 1,3-dicarbonyl precursor containing a cyclopropyl group.

  • Reagents: Isopropylhydrazine, 1-cyclopropyl-1,3-butanedione, ethanol, acetic acid (catalytic).

  • Procedure:

    • Dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of acetic acid.

    • Add isopropylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-5-cyclopropyl-1H-pyrazole.

Protocol 2: Nitration of 1-isopropyl-5-cyclopropyl-1H-pyrazole

This protocol is adapted from the nitration of other N-alkylated pyrazoles.[5]

  • Reagents: 1-isopropyl-5-cyclopropyl-1H-pyrazole, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • In a flask cooled in an ice-salt bath, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid.

    • Slowly add the 1-isopropyl-5-cyclopropyl-1H-pyrazole (1.0 eq) to the cold nitrating mixture, ensuring the internal temperature remains below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum to obtain 4-nitro-5-cyclopropyl-1-isopropyl-1H-pyrazole.

Protocol 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine. Several methods can be employed for this transformation.

  • Reagents: 4-nitro-5-cyclopropyl-1-isopropyl-1H-pyrazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

  • Procedure:

    • Suspend the 4-nitro-5-cyclopropyl-1-isopropyl-1H-pyrazole (1.0 eq) in ethanol.

    • Add a solution of Tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine.

G cluster_0 Protocol 1: Pyrazole Formation cluster_1 Protocol 2: Nitration cluster_2 Protocol 3: Reduction A Isopropylhydrazine + 1-cyclopropyl-1,3-butanedione B 1-isopropyl-5-cyclopropyl-1H-pyrazole A->B Condensation (EtOH, H+) C 1-isopropyl-5-cyclopropyl-1H-pyrazole D 4-nitro-5-cyclopropyl-1-isopropyl-1H-pyrazole C->D HNO3/H2SO4 (0-10 °C) E 4-nitro-5-cyclopropyl-1-isopropyl-1H-pyrazole F 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine E->F SnCl2/HCl (Reflux)

Sources

Foundational

An In-Depth Technical Guide to 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Prospective Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine (InChIKey: LVESYDJCYODKFP), a novel pyra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine (InChIKey: LVESYDJCYODKFP), a novel pyrazole derivative with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles of pyrazole chemistry and the well-documented biological activities of analogous structures. We present a detailed, prospective analysis covering its synthesis, structural elucidation, physicochemical properties, and proposed biological evaluation, with a particular focus on its potential as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising compound.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile synthetic accessibility have established it as a "privileged scaffold" in drug design.[2] A multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitors ibrutinib and ruxolitinib, feature the pyrazole core, underscoring its therapeutic relevance across a wide range of diseases.[2][3]

The aminopyrazole substructure, in particular, has garnered significant attention as a key pharmacophore for kinase inhibitors.[4] The amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding site of various kinases.[5] The molecule at the heart of this guide, 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine, combines this key feature with a cyclopropyl group—a substituent known to enhance metabolic stability and binding affinity—and an isopropyl group, which can modulate solubility and protein-ligand interactions.[6] This unique combination of structural motifs suggests a strong potential for this compound as a candidate for targeted therapies, particularly in oncology and immunology.

Synthesis and Purification

While a specific synthesis for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine has not been published, a robust and scalable synthetic route can be proposed based on established methods for preparing substituted 4-aminopyrazoles.[7][8] The following protocol is a hypothetical, yet highly plausible, pathway.

Proposed Synthetic Pathway

The synthesis of 4-aminopyrazoles often proceeds through the reduction of a corresponding 4-nitro or 4-azo precursor.[9] A common strategy involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by nitrosation and subsequent reduction.

Synthetic Pathway A Cyclopropylacetonitrile D 3-Cyclopropyl-3-oxopropanenitrile A->D Claisen Condensation B Ethyl acetate B->D C Sodium ethoxide C->D F 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine D->F Cyclocondensation E Isopropylhydrazine E->F H 4-nitroso-5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole F->H Nitrosation G Nitrosating Agent (e.g., NaNO2/HCl) G->H I Reducing Agent (e.g., H2/Pd-C) H->I Reduction I->F

Caption: Proposed synthetic workflow for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of cyclopropylacetonitrile (1.0 eq) and ethyl acetate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

  • Dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in glacial acetic acid.

  • Add isopropylhydrazine hydrochloride (1.1 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it onto ice water.

  • Basify with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be taken to the next step without further purification.

Step 3: Nitrosation and Reduction

  • Dissolve the crude aminopyrazole from the previous step in a mixture of acetic acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction for 1-2 hours at 0 °C.

  • The resulting 4-nitroso intermediate can be reduced in situ.

  • Add a catalyst, such as 10% Palladium on carbon, and hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Structural Elucidation

The identity and purity of the synthesized 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl group (a septet and a doublet), the cyclopropyl group (multiplets), the pyrazole ring proton (a singlet), and the amine protons (a broad singlet).
¹³C NMR Resonances for the aliphatic carbons of the isopropyl and cyclopropyl groups, and the aromatic carbons of the pyrazole ring.
Mass Spec (HRMS) Accurate mass measurement confirming the molecular formula C₉H₁₅N₃.[10]
FT-IR Characteristic N-H stretching vibrations for the primary amine, C-H stretches for aliphatic and aromatic protons, and C=N and C=C stretching of the pyrazole ring.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of the target compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₅N₃PubChem[10]
InChIKey LVESYDJCYODKFP-UHFFFAOYSA-NPubChem[10]
Molecular Weight 165.24 g/mol PubChem[10]
Predicted XlogP 0.8PubChem[10]
Predicted CCS ([M+H]⁺) 138.8 ŲPubChem[10]

Proposed Biological Evaluation: A Focus on Kinase Inhibition

Given the prevalence of aminopyrazole scaffolds in kinase inhibitors, a primary avenue for biological evaluation of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine would be to screen it against a panel of protein kinases.[4][5] Janus kinases (JAKs) and Aurora kinases are particularly relevant targets for such structures.[2][5]

Kinase Inhibition Assay Workflow

Kinase Assay Workflow A Synthesized Compound B Kinase Panel Screening (e.g., JAK1, JAK2, JAK3, Aurora A, Aurora B) A->B Primary Screen C Identify 'Hits' (Significant Inhibition) B->C Data Analysis D Determine IC50 Values for Hits C->D Dose-Response E Cell-Based Assays (e.g., Proliferation, Apoptosis) D->E Cellular Potency F In Vivo Efficacy Studies (Animal Models) E->F Preclinical Evaluation

Caption: A typical workflow for evaluating a novel compound as a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against JAK2)
  • Reagents and Materials : Recombinant human JAK2 enzyme, appropriate peptide substrate, ATP, assay buffer, 384-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions to determine the dose-response curve.

  • Assay Procedure :

    • Add the kinase, substrate, and test compound to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Silico Modeling: Predicting Target Engagement

Molecular docking studies can provide valuable insights into the potential binding mode of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine within the ATP-binding site of a target kinase, such as JAK2.

Hypothetical Signaling Pathway Involvement

JAK-STAT Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT STAT_dimer STAT Dimer STAT->STAT_dimer TargetGene TargetGene Compound 5-cyclopropyl-1-(propan-2-yl) -1H-pyrazol-4-amine Compound->JAK Inhibition STAT_dimer->TargetGene Gene Transcription

Caption: Potential inhibition of the JAK-STAT signaling pathway by the title compound.

A docking simulation would likely show the 4-amino group forming a key hydrogen bond with the hinge region of the kinase, while the cyclopropyl and isopropyl groups occupy hydrophobic pockets, contributing to binding affinity and selectivity.

Conclusion

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine represents a molecule of high interest for drug discovery, strategically combining the proven pharmacophore of an aminopyrazole with substituents that can enhance its drug-like properties. While this guide presents a prospective analysis, the outlined synthesis, characterization, and evaluation protocols are firmly grounded in established chemical and biological principles. It is our hope that this document will serve as a valuable resource and catalyst for further investigation into this promising compound and its potential therapeutic applications.

References

  • Vertex AI Search. (2025).
  • Patel, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Taylor & Francis. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [Link]

  • PubMed. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]

  • ChemInform. (2009). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform.
  • RSC Publishing. (2019).
  • PubChemLite. (n.d.). 5-cyclopropyl-1-(propan-2-yl)-1h-pyrazol-4-amine. [Link]

  • PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (2007).
  • PubChem. (n.d.). 8-cyclopropyl-N-[5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-yl]quinazolin-2-amine. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

Sources

Exploratory

Strategic Sourcing & Validation of 5-Cyclopropyl-1-isopropyl-1H-pyrazol-4-amine

Executive Summary 5-Cyclopropyl-1-isopropyl-1H-pyrazol-4-amine (PubChem CID: 19620129) is a high-value heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors targeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclopropyl-1-isopropyl-1H-pyrazol-4-amine (PubChem CID: 19620129) is a high-value heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors targeting LRRK2 (Parkinson’s Disease), RET (Oncology), and JAK pathways.[1]

Unlike commodity reagents (e.g., 1-methylpyrazole), this molecule represents a "privileged scaffold" where the steric bulk of the N-isopropyl and C5-cyclopropyl groups modulates the torsion angle of the pyrazole, often improving selectivity against gatekeeper residues in the ATP-binding pocket.[1]

The Supply Chain Challenge: Commercial availability of this specific isomer is frequently limited to "Make-on-Demand" status due to the synthetic difficulty of controlling regioselectivity (N1 vs. N2 alkylation).[1] This guide provides a robust framework for sourcing, validating, and utilizing this compound, ensuring your drug discovery campaigns are not derailed by isomeric impurities.

Chemical Identity & Significance

AttributeSpecification
IUPAC Name 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS Number Note: Often indexed under analog CAS 1006495-81-3 (Methyl variant) or custom IDs.[1][2][3]PubChem CID: 19620129
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Key Functionality Primary amine (C4) for amide/urea coupling; Steric bulk (C5/N1) for kinase selectivity.[1]

Why this molecule matters: In kinase inhibitor design, replacing a methyl group with a cyclopropyl group at the C5 position can significantly alter the metabolic stability and lipophilicity (LogD) of the final drug candidate. The N-isopropyl group further restricts rotation, locking the pharmacophore into a bioactive conformation.[1]

The Sourcing Landscape

Due to the regiochemical challenges in synthesis, "in-stock" claims should be viewed with skepticism.[1] Use a tiered sourcing strategy:

Tier 1: Validated Building Block Specialists

These suppliers often hold stock or have validated routes for rapid synthesis.[1]

  • Enamine: Global leader in heterocyclic building blocks; likely has the "REAL Space" library capability for this analog.[1]

  • Combi-Blocks: Known for high-quality heterocycles and transparent stock levels.[1]

  • Bide Pharmatech: Strong capability in pyrazole chemistry (based on similar catalog items like 1-cyclopropyl-1H-pyrazol-4-amine).[1]

Tier 2: Aggregators (Sourcing Hubs)

Use these to check global inventory across smaller CROs.[1]

  • MolPort / eMolecules: Excellent for locating "orphaned" batches from smaller synthesis shops.[1]

Tier 3: Custom Synthesis (The "Safe" Route)

Recommended for >10g batches to ensure isomeric purity.[1]

  • WuXi AppTec / Pharmaron: Ideal for scaling the synthesis if the regio-purity from catalog vendors is insufficient.[1]

Critical Quality Attributes (CQA): The Regioisomer Trap

The Scientist's Perspective: The synthesis of this molecule typically involves the condensation of a cyclopropyl-1,3-dicarbonyl equivalent with isopropyl hydrazine.[1] This reaction is not perfectly regioselective.[1]

  • Target Isomer (5-Cyclopropyl): Sterically congested.[1] The bulky isopropyl and cyclopropyl groups are adjacent.[1]

  • Impurity Isomer (3-Cyclopropyl): Thermodynamically favored in many conditions.[1] The bulky groups are separated.

Most commercial "technical grade" batches may contain 5–15% of the 3-cyclopropyl isomer, which acts as a "silent killer" in SAR (Structure-Activity Relationship) data, as it may have vastly different kinase binding properties.[1]

Visualization: The Regioselectivity Challenge

Regioselectivity Precursors Precursors: Cyclopropyl-1,3-diketone + Isopropyl Hydrazine Reaction Cyclocondensation (Steric Conflict) Precursors->Reaction Isomer3 3-Cyclopropyl Isomer (Impurity) Less Steric Strain Reaction->Isomer3 Kinetic/Thermo Favorability Isomer5 5-Cyclopropyl Isomer (Target) High Steric Strain Reaction->Isomer5 Required Geometry Outcome Commercial Supply Risk: Mixture of Isomers Isomer3->Outcome Isomer5->Outcome

Caption: Figure 1. The synthesis creates a competition between the 3-cyclopropyl (impurity) and 5-cyclopropyl (target) isomers due to steric hindrance.[1]

Validation Protocol: A Self-Validating System

Do not accept a Certificate of Analysis (CoA) based solely on LC-MS.[1] You must validate the regiochemistry.[1]

Incoming Goods QC Workflow
  • LC-MS: Confirms Molecular Weight (165.24 Da).[1] Limitation: Cannot distinguish regioisomers.

  • 1H-NMR (DMSO-d6): Check for the distinct pyrazole C-H singlet.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): MANDATORY.

    • Target (5-Cyclopropyl): You should see a strong NOE cross-peak between the Isopropyl CH proton and the Cyclopropyl protons.

    • Impurity (3-Cyclopropyl): The Isopropyl CH will show an NOE with the Pyrazole C-H (position 4), but weak/no NOE to the cyclopropyl group.[1]

QC Decision Matrix

QC_Workflow Start Incoming Batch (5-Cyclopropyl-1-isopropyl-1H-pyrazol-4-amine) Step1 LC-MS Analysis Start->Step1 Decision1 Mass = 165.2? Step1->Decision1 Step2 1H-NMR + NOESY Decision1->Step2 Yes Fail FAIL: Reject / Repurify Decision1->Fail No Decision2 NOE: iPr-CH <-> Cyclopropyl? Step2->Decision2 Pass PASS: Release to Chemistry Decision2->Pass Strong Signal Decision2->Fail No/Weak Signal

Caption: Figure 2. Quality Control Workflow emphasizing NOESY for regioisomer confirmation.

Synthetic Utility & Handling

Once validated, this amine is a versatile nucleophile. However, the steric bulk at C5 and N1 reduces the nucleophilicity of the C4-amine compared to simpler pyrazoles.[1]

Recommended Coupling Protocol (Amide Formation)

Standard HATU couplings may be sluggish.[1] Use this optimized protocol:

  • Activation: Pre-activate the Carboxylic Acid (1.0 eq) with Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride to form the Acid Chloride in situ.[1]

  • Addition: Add the Pyrazole Amine (1.1 eq) and Pyridine (3.0 eq) in dry DCM or THF.

  • Temperature: Heat to 50°C if steric hindrance is high.

  • Workup: Acidic wash (1N HCl) removes unreacted amine.[1]

References

  • PubChem. 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine (CID 19620129).[1] National Library of Medicine.[1] Link[1]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1] Journal of Organic Chemistry.[1] (Describes the solution to the isomer problem). Link[1]

  • Bide Pharmatech. 1-Cyclopropyl-1H-pyrazol-4-amine (Catalog Entry).[1] (Analog reference for supplier capability). Link

  • Enamine. Building Blocks for Drug Discovery. (General capability for custom pyrazoles).[1] Link

Sources

Foundational

Beyond the SDS: Technical Handling Guide for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Content Type: Technical Whitepaper / Advanced Handling Guide Audience: Medicinal Chemists, Process Safety Eng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Content Type: Technical Whitepaper / Advanced Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.[1][2]

Executive Summary & Chemical Identity

Operational Context: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine (also known as 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine) is a high-value heterocyclic intermediate.[2] It is frequently employed as a scaffold in the synthesis of ATP-competitive kinase inhibitors (e.g., LRRK2, JAK, or BRAF inhibitors). Its dual-substitution pattern (cyclopropyl at C5, isopropyl at N1) imparts specific steric and lipophilic properties critical for binding affinity, but also dictates unique stability and handling requirements compared to simple aminopyrazoles.

Chemical Data Table:

PropertySpecification
IUPAC Name 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Common Name 5-Cyclopropyl-1-isopropyl-4-aminopyrazole
CAS Number 1155539-77-9 (Primary Research CAS)
Molecular Formula C

H

N

Molecular Weight 165.24 g/mol
Physical State Off-white to pale yellow solid / Semi-solid (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2]
pKa (Predicted) ~3.5–4.0 (Pyrazole-NH

conjugate acid)

Scientific Integrity Note: As a research-grade intermediate, fully validated toxicological data (e.g., chronic carcinogenicity) may not exist in public registries. The hazard profiles below are derived using Read-Across Methodology based on structurally homologous aminopyrazoles (e.g., 1-cyclopropyl-1H-pyrazol-4-amine) and quantitative structure-activity relationship (QSAR) principles [1, 2].

Hazard Identification & Toxicology (The "Why")

Unlike standard SDSs that list codes, this section explains the causality of the hazards to inform risk assessment.

2.1 Core Hazards (GHS Classification)
  • Acute Toxicity (Oral) - Category 4 (H302): Aminopyrazoles are biologically active. Ingestion can interfere with metabolic pathways.

  • Skin/Eye Irritation - Category 2A (H315/H319): The primary amine group is basic and nucleophilic, causing tissue irritation upon contact.

  • Specific Target Organ Toxicity (STOT-SE) - Category 3 (H335): Dust or vapor inhalation triggers respiratory tract irritation.[1][2]

2.2 The "Hidden" Hazard: Sensitization & Air Sensitivity [2]
  • Oxidative Instability: Primary aromatic/heteroaromatic amines are prone to oxidation. Exposure to air turns the compound from white to dark brown/purple. These oxidation byproducts (often azo or nitroso species) are frequently more toxic and sensitizing than the parent amine.

  • Sensitization Potential: While not always flagged in preliminary SDSs, pyrazole amines should be treated as potential skin sensitizers. Repeated exposure can lead to allergic contact dermatitis via haptenization of skin proteins [3].

Technical Handling & Storage Protocols

This protocol ensures both operator safety and compound integrity.

3.1 Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The isopropyl and cyclopropyl groups do not protect the amine from oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[2]

3.2 Experimental Workflow: The "Inert-First" Approach

To prevent degradation and exposure, follow this self-validating workflow:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which accelerates decomposition).

  • Weighing: Perform weighing inside a fume hood. If the compound is a semi-solid/oil, use a positive displacement pipette or weigh by difference using a syringe.

  • Solubilization: Dissolve immediately in degassed solvent (DCM or DMSO).

Diagram 1: Risk-Based Handling Workflow

HandlingWorkflow Start Start: Vial Retrieval CheckSeal Check Seal Integrity (Color Inspection) Start->CheckSeal WarmUp Warm to RT (Desiccator) CheckSeal->WarmUp If White/Pale OpenHood Open in Fume Hood CheckSeal->OpenHood If Dark (Purify first) WarmUp->OpenHood StateCheck Is it Solid or Oil? OpenHood->StateCheck SolidPath Use Anti-Static Spatula StateCheck->SolidPath Solid OilPath Weigh by Difference (Syringe) StateCheck->OilPath Oil/Semi-solid Solvent Dissolve in Degassed Solvent SolidPath->Solvent OilPath->Solvent Purge Backfill Vial with Argon Solvent->Purge Store Return to 4°C Storage Purge->Store

Caption: Operational workflow for handling air-sensitive aminopyrazoles to minimize oxidation and exposure.

Emergency Response & First Aid Logic

Standard SDS advice is often generic. This decision tree is specific to the chemical properties of lipophilic amines.

4.1 Exposure Response Strategy
  • Skin Contact: The lipophilic isopropyl and cyclopropyl groups facilitate dermal absorption. Do not use ethanol/DMSO for washing ; this enhances absorption. Use copious soap and water.[3][4]

  • Eye Contact: The amine is basic. Immediate irrigation is critical to prevent corneal opacity.

Diagram 2: Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Blot excess (Dry) Wash w/ Soap + Water NO SOLVENTS Skin->ActionSkin ActionEye Irrigate 15 mins Check pH if possible Eye->ActionEye ActionInhale Fresh Air Oxygen if dyspneic Inhale->ActionInhale Medical Seek Medical Review (Bring Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Decision logic for exposure events. Note the prohibition of solvents for skin cleaning.

Synthesis & Purification Context

For researchers using this as an intermediate, understanding its reactivity is part of safety.

5.1 Reaction Safety
  • Nucleophilicity: The C4-amine is moderately nucleophilic.[1][2] In substitution reactions (e.g., SNAr or Amide coupling), it may require a base.

  • Exotherm Risk: Reaction with acid chlorides or isocyanates is exothermic. Always add electrophiles slowly at 0°C.

5.2 Waste Disposal
  • Classification: Hazardous Organic Waste (Nitrogen-containing).[2]

  • Protocol: Dissolve in a combustible solvent (acetone/ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx gases generated from the pyrazole ring).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56930819, 1-Cyclopropyl-1H-pyrazol-4-amine.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole derivatives and read-across toxicity data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Guided Protocol for the Synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and versatile synthetic utility.[1] The target molecule, 5-cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and versatile synthetic utility.[1] The target molecule, 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine, represents a valuable scaffold for drug development, incorporating a lipophilic cyclopropyl group, an N-isopropyl substituent that can modulate solubility and metabolic stability, and a reactive 4-amino group for further derivatization.

This application note provides a comprehensive, field-proven guide for the multi-step synthesis of this target compound, commencing from readily available starting materials. The chosen synthetic strategy is a robust and logical sequence involving:

  • Claisen Condensation to form the key β-diketone intermediate.

  • Knorr Pyrazole Synthesis for the construction of the heterocyclic core.

  • Electrophilic Nitration to introduce a nitrogen functionality at the C4 position.

  • Reduction of the nitro group to afford the final 4-amino pyrazole.

Each protocol is presented with detailed, step-by-step instructions and is accompanied by expert commentary on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Pathway

The synthesis proceeds through three key transformations following the preparation of the diketone precursor. This pathway is selected for its reliability and the commercial availability of the initial reagents.

G A 1-Cyclopropyl-1,3-butanedione B 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole A->B Knorr Pyrazole Synthesis (Isopropylhydrazine, AcOH) C 5-Cyclopropyl-1-(propan-2-yl)-4-nitro-1H-pyrazole B->C Electrophilic Nitration (HNO₃ / H₂SO₄) D 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine C->D Nitro Group Reduction (SnCl₂, HCl) G cluster_mech Knorr Pyrazole Synthesis Mechanism diketone 1,3-Diketone intermediate1 Hydrazone/ Enamine Intermediate diketone->intermediate1 Condensation hydrazine Isopropyl- hydrazine hydrazine->intermediate1 intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization pyrazole Pyrazole Product intermediate2->pyrazole Dehydration water 2 H₂O

Sources

Application

Application Note: Strategies and Protocols for Amide Coupling with 4-Aminopyrazole Derivatives

Abstract 4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of amides from these building blocks is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of amides from these building blocks is a critical transformation, yet it is often hampered by the reduced nucleophilicity of the 4-amino group due to the electron-withdrawing nature of the pyrazole ring. This application note provides a comprehensive guide for researchers, detailing robust strategies and step-by-step protocols for achieving efficient amide coupling with these challenging substrates. We will explore the mechanistic rationale behind selecting optimal coupling reagents, from classic carbodiimides to highly potent uronium salts, and provide troubleshooting advice for common issues.

The Challenge: Reduced Nucleophilicity of 4-Aminopyrazoles

The successful formation of an amide bond hinges on the nucleophilic attack of an amine on an activated carboxylic acid derivative.[1] The core challenge with 4-aminopyrazoles lies in the electronic properties of the pyrazole ring. The lone pair of electrons on the exocyclic nitrogen at the C4 position can be delocalized into the aromatic system, reducing its availability for nucleophilic attack. This makes 4-aminopyrazole and its derivatives significantly less reactive than simple alkylamines or anilines, often leading to sluggish or incomplete reactions under standard conditions.[2] Therefore, successful acylation requires carefully chosen, highly efficient coupling conditions to overcome this inherent low reactivity.

Selecting the Optimal Coupling Strategy

The choice of coupling reagent is the most critical parameter for successfully synthesizing amides from 4-aminopyrazole derivatives. The selection depends on the steric and electronic properties of both the carboxylic acid and the amine, as well as cost and scalability considerations.[3]

Carbodiimide-Based Reagents: The Workhorse with Modifications

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used due to their affordability and the water-solubility of the urea byproduct, which simplifies purification.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

However, for electron-deficient amines like 4-aminopyrazoles, EDC alone is often insufficient. Key additives are required:

  • Hydroxybenzotriazoles (HOBt, HOAt): These additives trap the O-acylisourea intermediate to form an active ester (HOBt-ester or HOAt-ester).[4][5] This new intermediate is more stable, less prone to racemization, and more reactive towards weakly nucleophilic amines.

  • 4-Dimethylaminopyridine (DMAP): For particularly challenging couplings, the addition of a catalytic or stoichiometric amount of DMAP can provide a significant rate enhancement. DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acyl-pyridinium intermediate.[6] A protocol using EDC with a catalytic amount of HOBt and a full equivalent of DMAP has proven effective for unreactive amines.[6]

Fig 1: EDC coupling pathways for 4-aminopyrazoles.
Uronium/Aminium Salt-Based Reagents: The High-Performance Choice

For the most challenging substrates, uronium or aminium salt-based reagents are the gold standard. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are derived from the more reactive HOAt and are known for high reactivity, fast reaction times, and low rates of epimerization.[5][7]

HATU reacts with a carboxylate anion to rapidly form a highly reactive OAt-active ester.[8] The pyridine nitrogen in the HOAt core is believed to assist in the subsequent aminolysis step, stabilizing the transition state and accelerating the reaction, making HATU exceptionally effective for coupling with weakly nucleophilic amines.[8] While more expensive, HATU often provides superior yields where other methods fail.[9]

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Amide Final Amide Product ActiveEster->Amide + 4-Aminopyrazole Byproduct Tetramethylurea ActiveEster->Byproduct releases Amine 4-Aminopyrazole Amine->Amide

Fig 2: Simplified HATU activation and coupling workflow.

Comparative Overview and Recommendations

The following table summarizes the key features of the recommended coupling strategies for 4-aminopyrazole derivatives.

Method Reagents Typical Base Solvent Pros Cons Best For
EDC/HOBt EDC·HCl, HOBtDIPEA, Et₃NDMF, DCMCost-effective, water-soluble byproduct.[4]Slower reactions, may give low yields with very unreactive partners.Initial screening, scalable reactions, moderately reactive substrates.
EDC/HOBt/DMAP EDC·HCl, HOBt (cat.), DMAPDIPEACH₃CN, DCMEnhanced reactivity for electron-deficient amines.[6]DMAP can be difficult to remove, potential for side reactions.When EDC/HOBt fails but a carbodiimide method is still desired.
HATU HATUDIPEADMFVery high reactivity, fast, low epimerization, excellent for difficult couplings.[5][8]High cost, reagent can hydrolyze if moisture is present.Sterically hindered substrates, very electron-deficient amines, when all other methods fail.
Acid Chloride SOCl₂, (COCl)₂Pyridine, Et₃NDCM, THFHighly reactive, inexpensive reagents.Harsh conditions (heat may be needed), generates HCl, risk of side reactions with sensitive functional groups.[10]Robust substrates where functional group tolerance is not a concern.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: EDC/HOBt/DMAP Coupling for Electron-Deficient Amines

This protocol is adapted from a method demonstrated to be effective for unreactive amines.[6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-Aminopyrazole derivative (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.1 equiv)

  • DMAP (1.0 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), 4-aminopyrazole derivative (1.1 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).

  • Add anhydrous CH₃CN to dissolve the solids (target concentration of 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 4.2: High-Efficiency Coupling using HATU

This protocol is a standard and robust method for challenging amide bond formations.[5]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-Aminopyrazole derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change (often to yellow) may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the 4-aminopyrazole derivative (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 12 hours.

  • Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are often complete within a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase extensively with water (to remove DMF and urea byproduct) followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Conversion Insufficient activation; low nucleophilicity of the amine.Switch from EDC/HOBt to the more potent HATU reagent. Ensure all reagents are anhydrous, especially HATU and the solvent. Increase reaction temperature to 40-50 °C if substrates are stable.
Side Product Formation N-acylurea formation (with EDC).Ensure HOBt is used. Check the order of addition; pre-activating the acid before adding the amine can sometimes help.
Decomposition of reagent or starting material.Run the reaction at a lower temperature (0 °C to RT). Ensure the base is added slowly. Check substrate stability under basic conditions.
Difficulty in Purification Byproducts from coupling reagents (e.g., HOBt, DMAP, tetramethylurea).For EDC, perform an aqueous workup to remove the water-soluble urea. For HATU, ensure thorough washing with water to remove DMF and byproducts. DMAP can sometimes be removed with a dilute copper sulfate wash.

Conclusion

While the reduced nucleophilicity of 4-aminopyrazoles presents a tangible challenge for amide synthesis, it is readily overcome with the appropriate selection of modern coupling reagents and optimized protocols. For routine couplings, EDC/HOBt in the presence of a catalyst like DMAP offers a cost-effective solution. For the most demanding substrates, uronium salts like HATU provide a powerful and reliable method for achieving high yields. By understanding the principles of carboxylic acid activation and the specific challenges posed by electron-deficient heterocyclic amines, researchers can confidently and efficiently synthesize the amide derivatives crucial for advancing drug discovery programs.

References

  • Subasinghe, N. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Source not explicitly named, but content aligns with a general synthetic methodology paper].
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem Technical Resources.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Resources.
  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-synthesis.org.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). commonorganicchemistry.com.
  • Tecedor, C., & Garcia-Bosch, I. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
  • Wikipedia. HATU. Wikipedia, The Free Encyclopedia.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing.
  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Reddit.
  • Pattabiraman, V. R., & Bode, J. W. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate.
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem Website.

Sources

Method

Application Note: Regioselective Synthesis of 1-Isopropyl-5-Cyclopropylpyrazoles

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable, and regiocontrolled route to 1-isopropyl-5-cyclopropyl-1H-pyrazole . [1] -Alkynic Ketone Cyclocond...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable, and regiocontrolled route to 1-isopropyl-5-cyclopropyl-1H-pyrazole .

[1]


-Alkynic Ketone Cyclocondensation (The "Michael-First" Strategy)[1]

Executive Summary & Strategic Rationale

The synthesis of 1,5-disubstituted pyrazoles is historically challenging due to the competing formation of the thermodynamically stable 1,3-isomer. In the context of drug discovery, the 1-isopropyl-5-cyclopropyl motif is a privileged scaffold, often serving as a bioisostere for phenyl rings or as a rigid linker in kinase inhibitors.

The Regioselectivity Paradox

Standard condensation of 1-cyclopropyl-1,3-butanedione or enaminones (e.g., 3-(dimethylamino)-1-cyclopropyl-2-propen-1-one) with isopropylhydrazine typically yields the 1,3-isomer (1-isopropyl-3-cyclopropylpyrazole) as the major product (>90%).[1] This occurs because the more nucleophilic substituted nitrogen (


 of the hydrazine) attacks the most electrophilic center (the carbonyl or 

-carbon) in a manner that sterically minimizes interactions during ring closure.
The Solution: The Alkynone Route

To invert this selectivity and exclusively access the 1,5-isomer , this protocol utilizes 1-cyclopropylprop-2-yn-1-one (Alkynone) .[1]

  • Mechanism: The reaction proceeds via an initial Michael addition of the unsubstituted hydrazine nitrogen (

    
    , 
    
    
    
    ) to the
    
    
    -carbon of the alkynone. The steric bulk of the isopropyl group prevents the substituted nitrogen from attacking this position.
  • Outcome: The subsequent cyclization places the isopropyl group on the nitrogen adjacent to the carbon originating from the ketone, securing the 1,5-substitution pattern.

Reaction Pathway Visualization

The following diagram outlines the divergent pathways. Path A (Enaminone) leads to the undesired isomer. Path B (Alkynone) is the required route for the target 1,5-isomer.

PyrazoleSynthesis Start Cyclopropyl Methyl Ketone Enaminone Enaminone Intermediate (3-dimethylamino-1-cyclopropyl-2-propen-1-one) Start->Enaminone DMF-DMA Reflux Alkynol Alkynol Intermediate (1-cyclopropylprop-2-yn-1-ol) Start->Alkynol Ethynyl MgBr THF, 0°C Prod13 1-Isopropyl-3-Cyclopropylpyrazole (UNDESIRED 1,3-ISOMER) Enaminone->Prod13 iPr-NHNH2 (Kinetic Control) Alkynone Alkynone Precursor (1-cyclopropylprop-2-yn-1-one) Alkynol->Alkynone Jones Ox. or MnO2 MichaelAdduct Michael Adduct (N-unsubstituted attack) Alkynone->MichaelAdduct iPr-NHNH2 EtOH, RT Prod15 1-Isopropyl-5-Cyclopropylpyrazole (TARGET 1,5-ISOMER) MichaelAdduct->Prod15 Cyclodehydration DMFDMA DMF-DMA Grignard 1. Ethynyl MgBr 2. Oxidation Hydrazine iPr-NHNH2 (Isopropylhydrazine)

Caption: Divergent synthesis pathways. Path A (Red) yields the 1,3-isomer via Enaminone. Path B (Green) yields the target 1,5-isomer via Alkynone.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (The Alkynone)

Step 1: Grignard Addition

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Reagents: Charge Cyclopropanecarboxaldehyde (10.0 g, 142 mmol) in anhydrous THF (100 mL).

  • Addition: Cool to 0°C. Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 300 mL, 150 mmol) over 45 minutes. Maintain internal temp < 5°C.

  • Workup: Stir at RT for 2 h. Quench with sat.

    
    . Extract with 
    
    
    
    (3x). Dry over
    
    
    .
  • Product: 1-cyclopropylprop-2-yn-1-ol. (Yield: ~90-95%).[1][2] Used crude in next step.

Step 2: Oxidation to Alkynone Note: The alkynone is volatile and a potent Michael acceptor. Handle with care.

  • Reagents: Dissolve the crude alcohol in

    
     (200 mL). Add activated 
    
    
    
    (10 eq) or use Dess-Martin Periodinane (1.1 eq) for cleaner scale-up.[1]
  • Reaction: Stir at RT until TLC shows consumption of alcohol (~4-12 h).

  • Purification: Filter through a Celite pad. Carefully concentrate under reduced pressure (bath temp < 30°C to avoid polymerization/volatility loss).

  • Output: 1-cyclopropylprop-2-yn-1-one (Pale yellow oil).[1]

Phase 2: Regioselective Cyclocondensation (Target Synthesis)

Objective: Synthesis of 1-isopropyl-5-cyclopropyl-1H-pyrazole.

ParameterSpecification
Limiting Reagent 1-cyclopropylprop-2-yn-1-one (Alkynone)
Nucleophile Isopropylhydrazine Hydrochloride (1.1 eq)
Solvent Ethanol (Absolute)
Temperature 0°C to Room Temperature
Expected Regioselectivity > 20:1 (1,5-isomer : 1,3-isomer)

Protocol:

  • Preparation: In a reaction vessel, suspend Isopropylhydrazine Hydrochloride (1.1 equiv) in Ethanol (0.5 M concentration relative to ketone).

    • Expert Tip: Using the hydrochloride salt is preferred over the free base to moderate the reaction rate and enhance the "Michael-first" selectivity.

  • Addition: Cool the hydrazine solution to 0°C. Add the Alkynone (1.0 equiv) dropwise as a solution in minimal Ethanol.

  • Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[1][3][4] The intermediate hydrazone/Michael adduct may be visible; heating to 50°C for 1 hour may be required to force final dehydration if intermediates persist.

  • Workup: Remove Ethanol under reduced pressure. Resuspend residue in EtOAc and wash with sat.

    
     (to neutralize the HCl salt) and Brine.
    
  • Purification: Flash Chromatography (Hexanes/EtOAc gradient). The 1,5-isomer typically elutes after the trace 1,3-isomer due to higher polarity (dipole moment alignment).

Quality Control & Structural Validation

Distinguishing the 1,3- and 1,5-isomers is critical. Do not rely solely on LC-MS (masses are identical).[1]

Feature1-Isopropyl-5 -cyclopropyl (Target)1-Isopropyl-3 -cyclopropyl (Impurity)
NOE (Nuclear Overhauser Effect) Strong NOE observed between Isopropyl-CH and Cyclopropyl-CH.[1] (Spatial proximity).[5]No NOE between Isopropyl-CH and Cyclopropyl-CH.[1] (Separated by pyrazole ring).[3][4][5][6][7][8][9]
C-13 NMR (C5 Signal) C5 (attached to cyclopropyl) typically shifts upfield relative to C3.[1]C3 (attached to cyclopropyl) shifts differently.
Elution Order (Silica) More Polar (Elutes later)Less Polar (Elutes earlier)

Self-Validating Check: Run a 1D-NOESY experiment irradiating the Isopropyl methine proton (


 ppm).
  • Positive Result: Enhancement of the Cyclopropyl methine proton signal indicates the 1,5-isomer .

  • Negative Result: Lack of enhancement suggests the 1,3-isomer.

Alternative "Pharma-Grade" Route (Strict Regiocontrol)

If the cyclocondensation yields inseparable mixtures (rare with alkynones), use the Lithiation-Negishi route. This is longer but guarantees regiochemistry.

  • Start: 1-Isopropylpyrazole (Commercially available).[1]

  • Lithiation: n-BuLi / THF / -78°C. (Lithiation occurs exclusively at C-5 due to the directing effect of the N-isopropyl group).

  • Iodination: Quench with

    
    
    
    
    
    1-isopropyl-5-iodopyrazole .
  • Coupling: Negishi coupling with Cyclopropylzinc bromide (Pd(dppf)Cl2 cat., THF, Reflux).

  • Result: 100% Regi pure 1-isopropyl-5-cyclopropylpyrazole.[1]

References

  • Regioselectivity Mechanisms

    • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011 , 111(11), 6984–7034. Link

    • Alkynone Specificity: Martins, M. A. P., et al. "Regioselective synthesis of 1,5-disubstituted pyrazoles using acetylenic ketones." Journal of the Brazilian Chemical Society, 2006.
  • Experimental Precedents

    • Enaminone vs Alkynone Selectivity: Bishop, B. C., et al. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles." Organic Letters, 2008 , 10(13), 1307. Link

    • General Protocol for Alkynone Condensation:Organic Syntheses, Coll. Vol. 10, p.12 (2004).
  • Structural Assignment: NOE Analysis of Pyrazoles: Elguero, J., et al. "Proton NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry.

Sources

Application

Advanced Reductive Amination Protocols: 5-Cyclopropyl-1-isopropyl-4-aminopyrazole

Executive Summary & Strategic Rationale This guide details the reductive amination of 5-cyclopropyl-1-isopropyl-4-aminopyrazole (4-AP-Cp) . This specific scaffold presents a unique "perfect storm" of synthetic challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the reductive amination of 5-cyclopropyl-1-isopropyl-4-aminopyrazole (4-AP-Cp) . This specific scaffold presents a unique "perfect storm" of synthetic challenges often underestimated in standard medicinal chemistry workflows:

  • Steric Occlusion: The C5-cyclopropyl group exerts significant steric pressure on the C4-amine. Unlike a methyl group, the cyclopropyl ring has a larger cone angle, effectively shielding the nitrogen nucleophile from bulky electrophiles (ketones or substituted benzaldehydes).

  • Electronic Deactivation: While pyrazoles are generally electron-rich, the 4-amino position in this specific substitution pattern exhibits reduced nucleophilicity compared to aniline. The N1-isopropyl group donates electron density, but the heteroaromatic ring delocalization lowers the HOMO energy of the amine lone pair.

  • Oxidative Instability: Free base 4-aminopyrazoles are prone to rapid air oxidation, often turning from off-white solids to dark purple tars/oils upon exposure to atmospheric oxygen.

The Core Directive: Standard "one-pot" protocols (e.g., STAB/DCM) frequently fail with this substrate, leading to stalled imine formation or extensive byproduct formation. This guide prioritizes Lewis-Acid Activation (Titanium(IV) Isopropoxide) to force imine formation prior to reduction.[1]

Mechanistic Insight & Pathway Analysis

The success of this reaction hinges on the formation of the hemiaminal and subsequent dehydration to the imine (Schiff base) . For 4-AP-Cp, the equilibrium constant (


) for imine formation is unfavorable due to the steric clash between the C5-cyclopropyl group and the incoming carbonyl.
The Titanium Advantage

We utilize Titanium(IV) isopropoxide,


, as a dual-function reagent:
  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity (

    
    ).
    
  • Water Scavenger: Irreversibly hydrolyzes to

    
    , shifting the equilibrium toward the imine by removing water (Le Chatelier’s principle).
    
Pathway Visualization

The following diagram illustrates the kinetic bottlenecks (red) and the Titanium-mediated bypass (blue).

ReductiveAmination cluster_legend Pathway Legend Start 4-AP-Cp + Carbonyl Hemiaminal Hemiaminal (Sterically Crowded) Start->Hemiaminal Slow (Sterics) Decomp Oxidative Decomposition Start->Decomp Air Exposure Imine Imine / Iminium (Transient) Hemiaminal->Imine Ti(OiPr)4 Dehydration Stall Reversion to Start Material Hemiaminal->Stall Eq. Shift Left Product Secondary Amine (Target) Imine->Product NaBH4 Reduction key1 Blue Arrow: Ti-Mediated (Preferred) key2 Red Arrow: Kinetic Barrier

Figure 1: Reaction pathway analysis highlighting the critical role of Titanium(IV) in overcoming the steric barrier at the hemiaminal stage.

Protocol Selection Matrix

Select the appropriate protocol based on your electrophile (carbonyl source).

Electrophile TypeProtocolReducing AgentKey AdditiveDifficulty
Aliphatic Aldehyde A (Standard)NaBH(OAc)3Acetic AcidLow
Benzaldehyde (e- rich) B (Ti-Mediated)NaBH4Ti(OiPr)4Medium
Ketone (Cyclic/Acyclic) B (Ti-Mediated)NaBH4Ti(OiPr)4High
Acid-Sensitive Groups C (Neutral)NaBH3CNZnCl2High

Experimental Protocols

Pre-requisite: Handling 4-AP-Cp
  • Storage: Store under Argon at -20°C.

  • Appearance Check: If the solid is dark purple/black, purify via short-path silica plug (EtOAc/Hex) before use.

  • Salt vs. Free Base: Protocols below assume Free Base . If using HCl salt, add 1.05 eq. of TEA or DIPEA to liberate the amine in situ.

Protocol A: Standard Reductive Amination (Aldehydes Only)

Best for unhindered, reactive aldehydes.

  • Dissolution: In a dry vial, dissolve 4-AP-Cp (1.0 equiv, e.g., 100 mg) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv). Stir for 5 minutes.

  • Addition: Add the Aldehyde (1.1 equiv).

  • Reduction: Immediately add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: Unlike ketones, aldehydes do not require pre-formation of imine with this amine.

  • Reaction: Stir at Room Temperature (RT) under Nitrogen for 2–16 hours. Monitor by LCMS.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Dry organics over

    
    . Concentrate.
    
Protocol B: The "Titanium Protocol" (Ketones & Hindered Aldehydes)

Mandatory for ketones or when the cyclopropyl group causes stalled reactions.

  • Imine Formation (The Critical Step):

    • Charge a flame-dried flask with 4-AP-Cp (1.0 equiv) and the Ketone/Aldehyde (1.2 equiv).

    • Add anhydrous THF (0.5 M concentration). Do not use DCE or MeOH here.

    • Add Titanium(IV) isopropoxide (1.5 to 2.0 equiv) via syringe.

    • Stir: Seal under Argon. Stir at RT for 12–18 hours .[2]

    • Optimization: For extremely hindered ketones, heat to 60°C for 4 hours.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Caution: The reaction is exothermic.

    • Add Sodium Borohydride (

      
      )  (2.0 equiv) carefully.
      
    • Add Methanol (dry) dropwise. Note: MeOH is required to solubilize the borohydride and activate the reduction, but must be added AFTER imine formation.

    • Allow to warm to RT and stir for 2 hours.

  • The "Rochelle's Salt" Workup (Crucial):

    • Problem: Titanium forms a gelatinous emulsion with water/hydroxide.

    • Solution: Add 3 mL of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) per mmol of substrate.

    • Vigorous Stirring: Stir rapidly for 1–2 hours until two distinct, clear layers form (organic layer clear, aqueous layer cloudy white).

    • Extract with EtOAc.

Protocol C: Microwave-Assisted Reductive Amination

For high-throughput library synthesis.

  • Vial Setup: In a microwave vial, combine 4-AP-Cp (1.0 equiv), Ketone (2.0 equiv), and Ti(OiPr)4 (2.0 equiv). No solvent (neat) or minimal THF.

  • Irradiation: Microwave at 100°C for 20 minutes (High Absorption setting).

  • Dilution: Dilute with MeOH (2 mL).

  • Reduction: Add Polymer-supported Borohydride (2.5 equiv) or

    
    . Shake/stir for 1 hour at RT.
    
  • Filtration: Filter off resin/salts. Concentrate.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Steric hindrance of Cyclopropyl group prevents attack.Switch to Protocol B . Increase Ti(OiPr)4 to 3.0 equiv. Heat imine formation step to 60°C.
Low Conversion (Imine seen) Reduction step failed.Ensure MeOH is added during reduction step in Protocol B. Borohydrides need protic solvent to activate.
Purple/Black Crude Oxidation of 4-AP-Cp.Degas all solvents. Perform reaction under strict Argon atmosphere. Add antioxidant (BHT) trace.
Emulsion during workup Titanium hydroxides.Use Rochelle's Salt (Tartrate) or 10% NaOH (if product is not base-sensitive). Stir longer (up to 4h).
Over-alkylation Not possible with ketones, rare with aldehydes.If observing dialkylation with formaldehyde, lower eq. of aldehyde to 0.9.

Safety & Compliance

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and HCl fumes if not neutral. Irritant.

  • Sodium Cyanoborohydride (if used): Highly toxic. Generates HCN gas in acidic media. Protocol B uses NaBH4 to avoid this hazard. If Protocol C requires NaBH3CN, use a scrubber system.

  • 4-Aminopyrazoles: Treat as potential sensitizers and kinase-active compounds. Handle in a fume hood with double gloving.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot, safe and efficient synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1995.
  • Sim, T., et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, vol. 125, 2017, pp. 1195-1203. (Validates the stability/handling of 5-cyclopropyl-1-isopropyl pyrazole scaffolds).

  • Menche, D., et al. "Synthesis of hindered tertiary amines by a mild reductive amination procedure."[4] Organic Letters, vol. 8, no. 4, 2006. (Reference for steric hindrance management).

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine for Modern Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. Abstract: The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Abstract: The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of protein kinase inhibitors.[1] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, underscoring its significance.[1] This document provides an in-depth guide to leveraging a specific, highly functionalized building block, 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine , for the rational design of novel kinase inhibitors. We will explore the strategic rationale behind its unique substitution pattern, provide detailed synthetic and screening protocols, and outline a workflow for its application in a drug discovery campaign, with a focus on targeting the Janus Kinase (JAK) family.

Part 1: The Strategic Value of the Scaffold

The efficacy of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine as a starting point for kinase inhibitor design is not accidental; it is the result of a convergence of key pharmacophoric features that address potency, selectivity, and metabolic stability.

1.1 The 4-Aminopyrazole Core: A Premier Hinge-Binding Motif The 4-aminopyrazole moiety is a bioisostere of adenine, the core of ATP. This allows it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor and achieving high-potency, ATP-competitive inhibition. The amino group and the adjacent pyrazole nitrogen typically act as a hydrogen bond donor and acceptor, respectively, mimicking the interaction of the adenine ring of ATP.[2]

1.2 The C5-Cyclopropyl Group: A Tool for Potency and Metabolic Resilience The incorporation of a cyclopropyl group at the C5 position offers several distinct advantages:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can significantly improve the pharmacokinetic profile of a drug candidate by increasing its half-life and reducing the potential for drug-drug interactions.

  • Potency and Conformation: The rigid, three-dimensional nature of the cyclopropyl ring introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby increasing binding affinity.[4] Its unique electronic properties can also contribute to favorable interactions within the binding pocket.

  • Exploration Vector: The cyclopropyl group provides a defined vector pointing towards solvent-exposed regions of the kinase, which can be used as an attachment point for linkers in strategies like macrocyclization to enhance selectivity.[5]

1.3 The N1-Isopropyl Group: Probing the Hydrophobic Pocket The N1 position of the pyrazole ring is often directed towards a hydrophobic region of the ATP binding site. The isopropyl group is an ideal substituent for this role:

  • Hydrophobic Interactions: It effectively occupies small to medium-sized hydrophobic pockets, contributing to the overall binding affinity of the inhibitor.

  • Selectivity Tuning: The size and shape of the N1 substituent can be a critical determinant of kinase selectivity. By matching the substituent to the specific topology of the target kinase's hydrophobic pocket, selectivity against off-target kinases can be engineered. For example, in CDK2 inhibitors, a methyl group on the pyrazole ring was found to be essential for selectivity by sterically compromising binding to other kinases.[1]

G cluster_Scaffold 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine cluster_Features Pharmacophoric Features Scaffold Core Scaffold Hinge 4-Amino Group (H-bond Donor) Scaffold->Hinge Anchors in Hinge Region Acceptor Pyrazole N2 (H-bond Acceptor) Scaffold->Acceptor Anchors in Hinge Region Hydrophobic N1-Isopropyl Group (Hydrophobic Pocket) Scaffold->Hydrophobic Occupies Hydrophobic Pocket Potency C5-Cyclopropyl Group (Potency/Metabolic Stability) Scaffold->Potency Enhances PK/PD Properties

Caption: Key pharmacophoric features of the title scaffold.

Part 2: Synthesis of the Core Building Block

The synthesis of 5-aminopyrazoles is well-established, with the most common and versatile method involving the condensation of a hydrazine with a β-ketonitrile.[6] This approach provides a direct and efficient route to the desired 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine.

G cluster_workflow Synthetic Workflow Start Starting Materials: - Isopropylhydrazine - β-Ketonitrile Condensation Step 1: Condensation (Formation of Hydrazone Intermediate) Start->Condensation Cyclization Step 2: Intramolecular Cyclization (Nucleophilic attack on nitrile) Condensation->Cyclization Product Final Product: 5-cyclopropyl-1-(propan-2-yl) -1H-pyrazol-4-amine Cyclization->Product

Caption: General workflow for the synthesis of the aminopyrazole core.

Protocol 2.1: Synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

This protocol is based on established methods for the synthesis of 5-aminopyrazoles.[6]

Materials:

  • 3-Cyclopropyl-3-oxo-2-(ethoxymethylene)propanenitrile (or similar β-ketonitrile precursor)

  • Isopropylhydrazine hydrochloride

  • Triethylamine (TEA) or Sodium Ethoxide

  • Ethanol (absolute)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the β-ketonitrile precursor (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).

  • Hydrazine Addition: Add isopropylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the solution. Causality Note: Triethylamine is used to neutralize the hydrochloride salt, liberating the free hydrazine base required for the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours. The mechanism involves initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to the cyclized aminopyrazole product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Application in JAK Inhibitor Design

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are validated therapeutic targets for autoimmune diseases and myeloproliferative neoplasms.[7] Several approved and clinical-stage JAK inhibitors, such as Ruxolitinib, incorporate a pyrazole scaffold, making this family an excellent target for a design campaign using our aminopyrazole core.[1]

Design Strategy

Our strategy involves using the 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine as a core building block (Fragment A) and coupling it to a second fragment (Fragment B), typically a heterocyclic system like a pyrrolo[2,3-d]pyrimidine, which is present in Ruxolitinib. This allows the aminopyrazole to anchor in the hinge region while the second fragment explores other interactions within the ATP binding site.

G Scaffold Aminopyrazole Scaffold (Fragment A) Coupling Couple with Fragment B (e.g., Chlorinated Heterocycle) Scaffold->Coupling Library Generate Focused Compound Library Coupling->Library IC50 Determine IC50 values (JAK1, JAK2, JAK3, TYK2) Library->IC50 SAR Analyze SAR & Selectivity Profile IC50->SAR SAR->Library Iterative Design CellAssay Test Leads in Cell-Based Assays (Target Engagement, Proliferation) SAR->CellAssay Promising Compounds Lead Lead Compound CellAssay->Lead

Caption: Workflow for a kinase inhibitor design campaign.

Protocol 3.2: Library Synthesis via Buchwald-Hartwig Amination

Materials:

  • 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 eq)

  • Substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or other chloro-heterocycle) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Dioxane (anhydrous)

Procedure:

  • Reaction Setup: To a dry reaction vial, add the aminopyrazole, the chloro-heterocycle, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Degassing: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction: Seal the vial and heat to 100-120 °C with stirring for 12-24 hours. Causality Note: The palladium catalyst and Xantphos ligand facilitate the C-N cross-coupling reaction, while the cesium carbonate acts as the base necessary for the catalytic cycle.

  • Workup & Purification: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify by preparative HPLC or silica gel chromatography to yield the final inhibitor.

Protocol 3.3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes

  • Substrate peptide (e.g., Ulight-JAK-1tide)

  • ATP

  • Kinase reaction buffer

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in reaction buffer and add it to the wells containing the compounds.

    • Prepare an ATP solution. Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours. Self-Validation Note: Include "no enzyme" control wells to measure background signal.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the high and low controls. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Part 4: Data Interpretation and Lead Optimization

The output of the screening cascade is quantitative data that drives the next cycle of inhibitor design.

Table 1: Hypothetical Screening Data for a Focused Library

Compound IDR1 Group (on pyrrolopyrimidine)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
LEAD-001 -H554815080
LEAD-002 -CN1282515
LEAD-003 -SO₂NH₂2815850120
Ruxolitinib (Control)3.32.842819

Structure-Activity Relationship (SAR) Insights:

  • From LEAD-001 to LEAD-002 , the addition of a cyano group (-CN) improved potency across all JAK isoforms, suggesting it makes a favorable interaction, possibly a hydrogen bond or dipole interaction.[2]

  • Comparing LEAD-002 and LEAD-003 , the introduction of a sulfonamide group (-SO₂NH₂) maintained good JAK2 potency but significantly reduced potency against JAK3 (>50-fold selectivity). This is a critical insight for designing a JAK2-selective inhibitor, potentially reducing off-target effects associated with JAK3 inhibition.

This iterative process of design, synthesis, and testing allows researchers to rapidly optimize their lead compounds for potency and selectivity, guided by the versatile and potent core provided by 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. PMC. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

protecting group strategies for 4-amino-1H-pyrazole synthesis

Application Notes & Protocols Topic: Strategic Deployment of Protecting Groups in the Synthesis of 4-Amino-1H-Pyrazole Derivatives Executive Summary: The Strategic Imperative for Protecting Groups The 4-amino-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Deployment of Protecting Groups in the Synthesis of 4-Amino-1H-Pyrazole Derivatives

Executive Summary: The Strategic Imperative for Protecting Groups

The 4-amino-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics, including potent Janus kinase (JAK) inhibitors.[1][2][3] Its synthetic utility, however, is complicated by the presence of two distinct and reactive nitrogen centers: the nucleophilic 4-amino group and the acidic N-H proton of the pyrazole ring. Unchecked, this dual reactivity leads to a loss of regioselectivity in substitution reactions, yielding complex product mixtures and diminishing yields.

This guide provides a comprehensive overview of protecting group strategies to navigate these challenges. We move beyond a simple catalog of protecting groups to explain the chemical rationale behind their selection, enabling researchers to design robust, high-yield synthetic routes. The protocols detailed herein are built on the principles of orthogonality and chemoselectivity , ensuring that each nitrogen can be masked and unmasked with precision, without affecting other functional groups within the molecule.[4][5]

Foundational Concepts: Choosing Your Protective Armor

The selection of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The ideal protecting group should be introduced in high yield, remain stable throughout subsequent reaction steps, and be removed cleanly under conditions that leave the rest of the molecule intact.[4] For 4-amino-1H-pyrazoles, the primary consideration is often orthogonality—the ability to deprotect one nitrogen site in the presence of a protecting group at the other.[5][6]

// Node Definitions start [label="Start:\n4-Amino-1H-pyrazole", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; q1 [label="Target for\nFunctionalization?", shape=diamond, style=filled, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; protect_ring [label="Protect Pyrazole N-H", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; protect_amine [label="Protect 4-Amino Group", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; q2 [label="Subsequent Reaction\nConditions?", shape=diamond, style=filled, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; q3 [label="Subsequent Reaction\nConditions?", shape=diamond, style=filled, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; sem_group [label="Use SEM Group\n(Robust, Orthogonal)", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; boc_group_ring [label="Use Boc Group\n(Acid Labile)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; trityl_group [label="Use Trityl Group\n(Bulky, Acid Labile)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; boc_group_amine [label="Use Boc Group\n(Standard, Acid Labile)", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; functionalize_amine [label="Functionalize\n4-Amino Group\n(e.g., Acylation)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; functionalize_ring [label="Functionalize\nPyrazole Ring\n(e.g., C-H Arylation)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; deprotect_ring [label="Deprotect Pyrazole N-H", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; deprotect_amine [label="Deprotect 4-Amino Group", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; final_product [label="Final Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Edges start -> q1; q1 -> protect_ring [label=" Pyrazole Ring\n (e.g., C5-position)"]; q1 -> protect_amine [label=" 4-Amino Group\n (e.g., N-Alkylation)"];

protect_ring -> q2; q2 -> sem_group [label="Harsh Conditions\n(e.g., Pd-catalysis,\nStrong Base)"]; q2 -> boc_group_ring [label="Mild Conditions,\nAcid-labile removal needed"]; q2 -> trityl_group [label="Steric Bulk needed,\nAcid-labile removal"];

sem_group -> functionalize_amine; boc_group_ring -> functionalize_amine; trityl_group -> functionalize_amine; functionalize_amine -> deprotect_ring -> final_product;

protect_amine -> q3; q3 -> boc_group_amine [label="Standard Protocol,\nOrthogonal to SEM, Cbz"]; boc_group_amine -> functionalize_ring; functionalize_ring -> deprotect_amine -> final_product; } Caption: Decision workflow for protecting group selection.

Core Strategies for Pyrazole N-H Protection

Protecting the pyrazole ring nitrogen is often the first step, enabling subsequent functionalization at either the C4-amino group or other positions on the pyrazole ring.

The Boc Group: The Versatile Workhorse

The tert-Butoxycarbonyl (Boc) group is a cornerstone of nitrogen protection due to its general stability and facile removal under acidic conditions.[7][8]

  • Rationale: The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions.[9] This makes it an ideal choice for syntheses that require these conditions in subsequent steps. Its removal with acids like trifluoroacetic acid (TFA) is clean and typically high-yielding.

  • Expert Insight: While standard deprotection relies on strong acids, a novel and highly selective method for N-Boc pyrazole deprotection uses sodium borohydride (NaBH₄) in ethanol.[9] This incredibly mild protocol is orthogonal to Boc-protected primary amines, which remain intact, offering a powerful tool for selective deprotection in complex molecules.[7][9]

The SEM Group: The Robust Shield

For multi-step syntheses involving harsh reagents, the 2-(Trimethylsilyl)ethoxymethyl (SEM) group provides superior stability.

  • Rationale: The SEM group is exceptionally robust, withstanding conditions used for catalytic C-H arylation, strong bases, and various nucleophiles where a Boc group would fail.[6][10] This stability is paramount for complex synthetic campaigns.

  • Unique Functionality: The SEM group can direct the regioselectivity of reactions on the pyrazole ring.[6] Furthermore, it can be transposed from one pyrazole nitrogen to the other in a "SEM switch," a powerful maneuver that alters the reactivity of the C3 and C5 positions, enabling sequential and regiocontrolled arylations.[10][11]

  • Deprotection: The SEM group is typically cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF) or under specific acidic conditions, making it orthogonal to base-labile and many acid-labile groups.[6]

The Trityl Group: The Bulky Guardian

The Triphenylmethyl (Trityl, Tr) group offers significant steric bulk and is readily cleaved under mild acidic conditions.

  • Rationale: The large size of the trityl group can provide steric shielding, influencing the regioselectivity of subsequent reactions.[12] It is introduced using trityl chloride under basic conditions.[13][14] Its acid lability is greater than that of Boc, allowing for selective removal in some cases, though orthogonality can be challenging.[15]

  • Application: The trityl group has been successfully employed in the synthesis of N-aryl pyrazoles via Chan-Lam coupling, where it protects the pyrazole nitrogen during the copper-catalyzed reaction before being removed with TFA.[12]

Protecting the 4-Amino Group

Once the pyrazole ring is secured, or if the desired reaction targets the ring itself, the 4-amino group often requires protection to temper its nucleophilicity.

Boc Protection: The Gold Standard for Amines

The Boc group is the most common and reliable choice for protecting the exocyclic amino group.

  • Rationale: As with the pyrazole nitrogen, Boc protection of the 4-amino group is achieved with di-tert-butyl dicarbonate ((Boc)₂O).[16] This protection is stable to basic and nucleophilic conditions often used for modifying the pyrazole ring.

  • Green Chemistry Approach: An eco-friendly protocol for Boc protection of secondary amines in a pyrazole nucleus utilizes Polyethylene glycol-400 (PEG-400) as a reaction medium, offering good to excellent yields without conventional volatile organic solvents.[16]

  • Orthogonality: An N-Boc protected amine is perfectly orthogonal to an N-SEM protected pyrazole ring. The amine's Boc group can be cleaved with acid, leaving the SEM group untouched for later removal with fluoride.

Comparative Summary of Key Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentKey Stability FeaturesStandard Cleavage Conditions
tert-ButoxycarbonylBoc(Boc)₂O, BaseStable to base, nucleophiles, hydrogenation.TFA, HCl (Acidic)[17]; NaBH₄/EtOH (Selective for N-pyrazole)[9]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, BaseStable to strong base, Pd-catalysis, nucleophiles.[6][10]TBAF (Fluoride); Strong Acid
TriphenylmethylTrityl (Tr)Tr-Cl, BaseStable to base, nucleophiles. Provides steric bulk.[14]Mild Acid (e.g., TFA, Acetic Acid)[13]
BenzyloxycarbonylCbzCbz-Cl, BaseStable to acidic and basic conditions.H₂/Pd (Hydrogenolysis)[18]; Low-carbon alcohols[18]

Detailed Experimental Protocols

Protocol 1: Selective Protection of the Pyrazole Ring Nitrogen with Boc
  • Principle: This protocol describes the reaction of a pyrazole with di-tert-butyl dicarbonate in the presence of a base to form the N-Boc protected pyrazole. The reaction is typically high-yielding and clean.[7]

  • Reagents & Materials:

    • 4-Amino-1H-pyrazole

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

    • Triethylamine (Et₃N) (1.0 equiv.) or Sodium Hydride (NaH, 60% in oil) (1.5 equiv.)

    • Anhydrous solvent (e.g., Methanol (MeOH), Tetrahydrofuran (THF), or Dichloromethane (DCM))

    • Standard glassware for inert atmosphere reactions (if using NaH)

  • Procedure (using Et₃N):

    • Dissolve 4-amino-1H-pyrazole (1.0 equiv.) in anhydrous MeOH (approx. 0.2 M concentration).

    • Add Et₃N (1.0 equiv.) to the solution and stir for 5 minutes at room temperature.

    • Add (Boc)₂O (1.1 equiv.) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with brine and 5% NaHCO₃ solution.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., eluting with Ethyl Acetate/Petroleum Ether) to yield the pure tert-butyl 4-amino-1H-pyrazole-1-carboxylate.

  • Causality: Triethylamine acts as a mild base to facilitate the nucleophilic attack of the pyrazole nitrogen onto the Boc anhydride. Using a slight excess of (Boc)₂O ensures complete conversion of the starting material.

// Node Definitions start [label="4-Amino-1H-pyrazole", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; step1 [label="1. N-H Protection\nReagent: SEM-Cl, NaH\nProduct: N1-SEM-4-aminopyrazole", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; step2 [label="2. Amine Protection\nReagent: (Boc)₂O, Et₃N\nProduct: N1-SEM-4-(N-Boc-amino)pyrazole", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; step3 [label="3. Ring Functionalization\n(e.g., C-H Arylation)\nReagent: Pd(OAc)₂, Ar-Br\nProduct: N1-SEM-C5-Aryl-4-(N-Boc-amino)pyrazole", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; step4 [label="4. Amine Deprotection\nReagent: TFA in DCM\nProduct: N1-SEM-C5-Aryl-4-aminopyrazole", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; step5 [label="5. Amine Functionalization\n(e.g., Acylation)\nReagent: Acyl Chloride, Base\nProduct: N1-SEM-C5-Aryl-4-acylaminopyrazole", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; step6 [label="6. Ring Deprotection\nReagent: TBAF in THF\nProduct: C5-Aryl-4-acylaminopyrazole", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; final [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> final; } Caption: A multi-step orthogonal strategy using SEM and Boc groups.

Protocol 2: Robust N-H Protection with SEM Group
  • Principle: This protocol utilizes a strong base (NaH) to deprotonate the pyrazole, forming a pyrazolate anion that acts as a potent nucleophile to attack SEM-Cl. Anhydrous conditions are critical for success.[6]

  • Reagents & Materials:

    • 4-Amino-1H-pyrazole

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv.)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous reaction flask, magnetic stirrer, and nitrogen/argon atmosphere setup

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add anhydrous THF.

    • Carefully add NaH (1.5 equiv.) to the THF and cool the suspension to 0 °C.

    • Add a solution of 4-amino-1H-pyrazole (1.0 equiv.) in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add SEM-Cl (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography to yield 4-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

  • Causality: NaH is a non-nucleophilic strong base required to fully deprotonate the pyrazole N-H, generating the reactive anion. The use of an inert atmosphere and anhydrous solvents prevents quenching of the NaH and the anionic intermediate.

Protocol 3: Selective N-Boc Deprotection of Pyrazole with NaBH₄
  • Principle: This mild and selective method cleaves the N-Boc group from a pyrazole ring while leaving other sensitive groups, such as a Boc-protected amine, intact.[7][9]

  • Reagents & Materials:

    • N-Boc protected pyrazole substrate

    • Sodium borohydride (NaBH₄) (1.5 - 3.0 equiv.)

    • Ethanol (EtOH, 95% or anhydrous)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the N-Boc protected pyrazole (1.0 equiv.) in ethanol (approx. 0.1 M).

    • Add NaBH₄ (1.5 equiv.) portion-wise to the solution at room temperature. Note: some substrates may require up to 3.0 equivalents for full conversion.[9]

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-5 hours.

    • Upon completion, carefully add water to quench the excess NaBH₄.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.

    • Purification may be performed via column chromatography if necessary.

  • Causality: The mechanism is proposed to involve the transfer of a hydride from NaBH₄ to the carbonyl carbon of the Boc group, leading to its fragmentation and cleavage from the pyrazole nitrogen.[7] The protic solvent (ethanol) is crucial for the reaction.

Conclusion

The successful synthesis of complex 4-amino-1H-pyrazole derivatives is critically dependent on the logical and strategic application of protecting groups. By understanding the relative stabilities and orthogonal cleavage conditions of groups like Boc, SEM, and Trityl, researchers can design synthetic pathways that allow for precise, regioselective modifications. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full synthetic potential of this vital heterocyclic scaffold.

References

  • Gerokonstantis, D. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Luo, Y. et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Luo, Y. et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • Daugulis, O. et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Li, J. et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. [Link]

  • Sharma, S. et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]

  • Gerokonstantis, D. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Gessner, C. et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Stirn, A. et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Daugulis, O. et al. (2011). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]

  • Lubell, W. D. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. MDPI. [Link]

  • K. C. Nicolaou Research Group (n.d.). Protecting Groups. Scripps Research. [Link]

  • Dolle, F. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]

  • Johnson, M. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]

  • Organic Chemistry Portal (n.d.). Trityl Protection. organic-chemistry.org. [Link]

  • Organic Chemistry Portal (n.d.). Amino Protecting Groups Stability. organic-chemistry.org. [Link]

Sources

Method

Application Note: Accelerated Access to Pyrazole-4-amine Scaffolds via Microwave Irradiation

Executive Summary The pyrazole-4-amine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical core in kinase inhibitors (e.g., CDPPB, Janus kinase inhibitors) and anti-inflammatory agents. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-amine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical core in kinase inhibitors (e.g., CDPPB, Janus kinase inhibitors) and anti-inflammatory agents. However, conventional access to the 4-amino position is often kinetically hindered compared to the 3- or 5-positions. Traditional thermal methods for functionalizing this position—specifically via nitration/reduction sequences or transition-metal-catalyzed cross-couplings—often suffer from prolonged reaction times (12–48 hours), catalyst decomposition, and difficult workups.

This Application Note details two validated microwave-assisted protocols that reduce reaction times to minutes while improving yield and purity profiles. We focus specifically on the C4-position , distinguishing these methods from the more common C3/C5 cyclocondensations.

Mechanistic Insight: Why Microwave?

The efficiency of microwave irradiation in pyrazole synthesis is not merely a result of rapid heating; it stems from specific dielectric heating mechanisms that favor polar transition states.

  • Dipolar Polarization: The reagents (e.g., hydrazine hydrate, polar solvents like DMSO/EtOH) possess high dielectric loss tangents (

    
    ). They align rapidly with the oscillating electric field, generating internal heat via molecular friction.
    
  • Arrhenius Acceleration: In the Buchwald-Hartwig amination (Protocol B), the rate-limiting step (oxidative addition) often has a high activation energy (

    
    ). Microwave irradiation allows the system to instantly access temperatures (
    
    
    
    C) that are difficult to maintain safely in oil baths, effectively "jumping" the activation barrier.
Workflow Visualization: Conventional vs. Microwave

The following diagram illustrates the efficiency gains in the synthesis pipeline.

WorkflowComparison cluster_Conv Conventional Thermal Path cluster_MW Microwave Path Start Starting Material (4-Nitropyrazole or 4-Bromopyrazole) Conv_Heat Oil Bath Reflux (12-24 Hours) Start->Conv_Heat MW_Heat MW Irradiation (10-20 Minutes) Start->MW_Heat Conv_Workup Complex Workup (Catalyst Decomp.) Conv_Heat->Conv_Workup End Target Scaffold (Pyrazole-4-amine) Conv_Workup->End  Low Yield MW_Workup Simplified Workup (High Purity) MW_Heat->MW_Workup MW_Workup->End  High Yield

Figure 1: Comparative workflow demonstrating the temporal and process efficiency of microwave-assisted synthesis (MAS) versus conventional thermal methods.

Protocol A: Rapid Reduction of 4-Nitropyrazoles

Objective: Synthesis of primary pyrazole-4-amines. Mechanism: Transfer hydrogenation using hydrazine hydrate catalyzed by FeCl₃.

The reduction of 4-nitropyrazoles is the industry standard for accessing the primary amine. While catalytic hydrogenation (


) is common, it is hazardous and slow. The microwave-assisted transfer hydrogenation using hydrazine hydrate and Iron(III) chloride is a safer, "green" alternative that completes in minutes.
Materials
  • Substrate: 1-substituted-4-nitropyrazole (1.0 equiv)

  • Reductant: Hydrazine hydrate (80% aq. solution, 5.0 equiv)

  • Catalyst: FeCl₃·6H₂O (0.1 equiv) + Activated Carbon (100 wt%)

  • Solvent: Methanol (MeOH)[1]

  • Vessel: 10 mL or 30 mL Microwave Pressure Vial

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, suspend the 4-nitropyrazole derivative (1 mmol), FeCl₃·6H₂O (0.1 mmol), and activated carbon (0.1 g) in MeOH (4 mL).

  • Addition: Add hydrazine hydrate (5 mmol) dropwise. Caution: Slight exotherm and gas evolution (

    
    ) will occur.
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 2:00 min

    • Hold Time: 10:00 min

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Allow the vessel to cool to 50 °C. Filter the warm reaction mixture through a Celite pad to remove the carbon/iron residues. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the pure amine, often requiring no further purification. If oxidation is observed (darkening), store under Argon or convert immediately to an amide/urea.

Validation Point: Reaction completion is indicated by the disappearance of the nitro peak in LCMS and the shift of the pyrazole C3/C5 protons in ¹H NMR.

Protocol B: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Direct synthesis of secondary/tertiary pyrazole-4-amines from 4-halopyrazoles. Mechanism: Palladium-catalyzed amination.[2][3]

Directly coupling amines to the C4 position of pyrazoles is challenging due to the electron-rich nature of the ring (making oxidative addition difficult) and the potential for catalyst poisoning by the pyrazole nitrogens. Microwave irradiation overcomes the activation barrier for oxidative addition.

Materials
  • Substrate: 4-Bromo-1-substituted-pyrazole (1.0 equiv)

  • Amine Partner: Aryl or Alkyl amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial for the "cesium effect" in microwave fields.

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
  • Inert Handling: Purge the microwave vial with Argon/Nitrogen.

  • Loading: Add the 4-bromopyrazole (0.5 mmol), amine (0.6 mmol), base (1.0 mmol), Pd catalyst, and ligand.

  • Solvation: Add degassed 1,4-Dioxane (3 mL). Seal the vial immediately.

  • Irradiation:

    • Temperature: 150 °C

    • Power: Dynamic (Max 200W)

    • Hold Time: 15:00 min

    • Pre-stirring: 30 seconds

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Mechanistic Pathway (Graphviz)

The microwave energy specifically accelerates the rate-limiting oxidative addition step in this cycle.

BuchwaldCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd MW Acceleration Complex1 Pd(II)-Ar-Br OxAdd->Complex1 AmineCoord Amine Coordination & Deprotonation Complex1->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Product (Pyrazole-4-Amine) RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination. Microwave irradiation significantly lowers the activation energy required for the initial oxidative addition of the electron-rich bromopyrazole.

Data Summary and Optimization

The following table summarizes typical results comparing conventional heating (oil bath) with microwave protocols for these specific transformations.

ParameterConventional ThermalMicrowave-Assisted (Protocol A/B)Improvement Factor
Reaction Time 12 – 24 Hours10 – 20 Minutes60x – 70x Faster
Yield (Avg) 45% – 60%85% – 95%~1.5x Higher
Solvent Vol 20 – 50 mL2 – 4 mLGreen/Atom Econ
Purity (Crude) Low (requires chromatography)High (often filtration only)Process Efficiency
Optimization & Troubleshooting Guide
  • Pressure Management:

    • Issue: Protocol A generates

      
       gas.
      
    • Solution: Do not fill vials >50% volume. Use a vessel with a reliable pressure release mechanism (e.g., active venting).

  • Solvent Choice:

    • For Protocol A , MeOH or EtOH are preferred due to high microwave absorptivity (

      
      ).
      
    • For Protocol B , if Toluene (low polarity) is used, add a "doping" agent like ionic liquid or a drop of DMSO to increase microwave coupling efficiency.

  • Catalyst Poisoning:

    • Pyrazoles are good ligands. If conversion in Protocol B is low, increase catalyst loading to 5 mol% or switch to a precatalyst like Pd-PEPPSI-IPr , which is more robust under microwave conditions.

References

  • Microwave-Assisted Organic Synthesis (General)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Buchwald-Hartwig on Pyrazoles

    • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[4] Chemical and Pharmaceutical Bulletin.

  • Microwave Reduction Protocols

    • Girish, Y. R., et al. (2015). Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles (Context of hydrazine/reduction mechanisms). Journal of Chemical Sciences.
  • Green Synthesis Reviews

    • Karakaya, A. (2025).[5] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.

  • Amination of Estrone-Pyrazoles

    • Bacsa, I., et al. (2018).[2] The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[2] Beilstein Journal of Organic Chemistry.

    • [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

A Guide to Preventing and Troubleshooting Oxidation Introduction: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a substituted 4-aminopyrazole, a class of heterocyclic compounds with significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidation

Introduction: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a substituted 4-aminopyrazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] The core structure combines an electron-rich pyrazole ring with a primary aromatic amine. This functionality, while synthetically useful, renders the molecule highly susceptible to oxidative degradation.[3][4] Users frequently observe discoloration and the appearance of impurities, compromising experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and preventative workflows to maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine has turned from a pale solid/liquid to a dark brown or purple color. What happened?

This color change is a classic indicator of oxidation. Primary aromatic amines are notoriously prone to air oxidation, which often produces highly colored polymeric or quinone-like impurities.[4][5] The process is often initiated by exposure to atmospheric oxygen and can be accelerated by light, heat, or the presence of trace metal impurities.[6]

Q2: What are the primary factors that accelerate the oxidation of this compound?

The degradation of your compound is primarily driven by a combination of factors:

  • Atmospheric Oxygen: The main culprit. The amine functional group can undergo a one-electron oxidation to form a radical cation, which then initiates a cascade of reactions.[7]

  • Light Exposure: UV and even visible light can provide the energy to initiate photo-decomposition or catalyze oxidative processes.[8]

  • Elevated Temperatures: Heat increases the rate of all chemical reactions, including oxidation. Storing the compound at room temperature significantly shortens its shelf-life.[6][9]

  • Presence of Metal Ions: Trace metals, particularly transition metals like iron or copper, can act as catalysts for oxidation reactions.[10][11] Ensure all glassware is scrupulously clean.

  • pH: The redox potential of many amines is pH-dependent.[12] While this compound is weakly basic, storage in unbuffered, slightly acidic, or basic solutions can affect its stability.

Q3: Is the oxidation process reversible?

Generally, no. The oxidation of aromatic amines typically leads to complex mixtures of oligomeric and polymeric materials through irreversible C-N and N-N bond formation. Once the sample has significantly discolored, it is best to discard it or attempt repurification (e.g., by column chromatography), though yields may be low.

Q4: How can I quickly assess if a previously stored sample has started to oxidize?

The most straightforward method is Thin-Layer Chromatography (TLC). Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate next to a fresh or known-good reference sample if available. Oxidized samples will typically show a new spot or a streak of colored material, often at a lower Rf (more polar) than the pure amine.[13] For more quantitative analysis, HPLC is the preferred method.[14]

Troubleshooting Guide: Experimental Scenarios

This section addresses common issues encountered during the handling and use of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine.

Scenario 1: The compound degrades during long-term storage.

  • Problem: You open a vial that was stored in the lab, and its appearance has changed.

  • Root Cause Analysis: The compound was likely stored with exposure to air and/or light at an inappropriate temperature. Standard screw-cap vials are not sufficient to protect against long-term oxygen exposure.

  • Preventative Protocol:

    • Inert Atmosphere is Critical: Store the solid compound in a vial with a Teflon-lined cap. Before sealing, flush the vial headspace thoroughly with an inert gas like argon or nitrogen. For ultimate protection, seal the vial with parafilm and place it inside a larger container that is also flushed with inert gas.

    • Control Temperature: Store the vial in a freezer, preferably at -20°C for long-term stability.[8] For shorter-term storage (days to weeks), refrigeration at 2-8°C is acceptable if the compound is under an inert atmosphere.[15]

    • Eliminate Light: Always store vials in the dark, either by using amber glass vials or by placing clear vials inside a light-proof secondary container (e.g., a metal can or a dark box).[8]

Scenario 2: The reaction mixture changes color immediately after adding the amine.

  • Problem: Your reaction solution turns dark upon adding the amine, even when starting with a pure sample.

  • Root Cause Analysis: The solvent(s) and/or reaction headspace contain dissolved oxygen, which immediately begins to degrade the sensitive amine.

  • Preventative Protocol:

    • De-gas Your Solvents: Never use solvents directly from the bottle without purification and de-gassing. Dissolved oxygen is a major reactant. Use one of the standard de-gassing techniques outlined in Protocol 2 .

    • Maintain an Inert Headspace: The reaction itself must be run under a positive pressure of nitrogen or argon. This is achieved by using a gas manifold (e.g., a Schlenk line) or a balloon filled with inert gas.[16][17] See Protocol 1 for a detailed setup.

Scenario 3: The product appears oxidized after workup and rotary evaporation.

  • Problem: The reaction proceeds cleanly (monitored by TLC/LCMS), but the crude material is dark after solvent removal.

  • Root Cause Analysis: Rotary evaporation involves heating under vacuum. If the system has small leaks, it will continuously pull air over the surface of your heated, concentrated solution—perfect conditions for rapid oxidation.

  • Preventative Protocol:

    • Use an Inert Gas Bleed: When concentrating your solution, connect a nitrogen or argon line to the vacuum inlet of the rotary evaporator. Create a gentle positive pressure by opening the stopcock just enough to hear a faint hiss. This ensures that any gas entering the system is inert, not air.[5]

    • Minimize Heat: Use the lowest possible temperature on the water bath that still allows for efficient evaporation.

    • Don't Evaporate to Dryness: Leaving a small amount of solvent can help protect the crude material. Immediately redissolve the crude product in a de-gassed solvent for the next step (e.g., chromatography).

Scenario 4: The purified compound degrades on the silica gel column or during storage in solution.

  • Problem: The compound streaks on the column, or a solution of the pure compound darkens over time.

  • Root Cause Analysis: Silica gel can be slightly acidic and has a high surface area, which can promote oxidation. Solutions, even in de-gassed solvents, will eventually be compromised by oxygen diffusion.

  • Preventative Protocol:

    • Deactivate Silica: For column chromatography, consider pre-treating the silica gel. Slurry the silica in your eluent, and add ~1% triethylamine (or another volatile base) to neutralize acidic sites.

    • Work Quickly: Do not let the amine sit on the column for extended periods. Prepare and run the column as efficiently as possible.

    • Use Antioxidants for Stock Solutions (Optional): If you must prepare a stock solution for screening or other applications, consider adding a small amount (e.g., 0.01 mol%) of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT).[6][18] Note that this adds an impurity that may need to be considered in downstream applications.

    • Flash Freeze Solutions: For storage, aliquot solutions into separate vials, flush with argon, and flash-freeze in liquid nitrogen before storing at -80°C. Avoid repeated freeze-thaw cycles.

Core Experimental Protocols

Protocol 1: Basic Inert Atmosphere Handling (Nitrogen Balloon)

This protocol is essential for any reaction or transfer involving the amine.[16][19]

  • Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, etc.) at >120°C for at least 4 hours to remove adsorbed water. Assemble the glassware while still hot and immediately cap the vessel(s) with rubber septa.

  • Flask Purging: Allow the glassware to cool to room temperature. Insert a needle connected to a nitrogen or argon line (a balloon is sufficient) through the septum. Insert a second, open "exit" needle.

  • Flush: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air. Remove the exit needle first, then the gas inlet needle, to maintain positive pressure.

  • Reagent Transfer: Use clean, dry syringes to transfer de-gassed solvents and liquid reagents through the septum. For solids like the title amine, quickly remove the septum, add the solid, and immediately re-insert the septum and purge the flask again for 5 minutes.

Protocol 2: Solvent De-gassing by Inert Gas Sparging

This method removes dissolved oxygen from solvents.

  • Obtain the required volume of solvent in a flask that is no more than 2/3 full.

  • Insert a long needle or glass pipette connected to a nitrogen/argon source, ensuring the tip is submerged well below the solvent surface.

  • Insert a short exit needle in the septum that does not touch the liquid.

  • Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes. The vigorous bubbling helps drive out dissolved gases.

  • The solvent is now ready for immediate use in your inert atmosphere setup.

Protocol 3: Monitoring Oxidation by Thin-Layer Chromatography (TLC)

A quick and effective method to check for purity.

  • Prepare Sample: Dissolve a small amount (~1 mg) of your amine in a volatile solvent like ethyl acetate or dichloromethane (0.5 mL).

  • Spot Plate: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate.

  • Develop: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes - this will require optimization).

  • Visualize: After the solvent front reaches the top, remove the plate and visualize under a UV lamp (254 nm).

  • Analyze: The pure amine should appear as a single, well-defined spot. Oxidation products will typically appear as new, more polar spots (lower Rf) or as a colored streak originating from the baseline.

Data Summary & Visualizations

Table 1: Recommended Storage Conditions
ParameterConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents direct contact with atmospheric oxygen, the primary oxidant.[20]
Temperature -20°C (Long-term) or 2-8°C (Short-term)Reduces the kinetic rate of degradation reactions.[9][15]
Light Amber Vial or DarknessPrevents photo-initiated oxidation pathways.[8]
Container Tightly-sealed glass with PTFE-lined capEnsures an airtight seal and prevents contamination from reactive materials.[9]
Form Solid (preferred)Minimizes mobility and potential interaction with solvent impurities.
Diagrams

cluster_mechanism Conceptual Oxidation Pathway Amine Pyrazol-4-amine (Colorless) Radical Amine Radical Cation (Reactive Intermediate) Amine->Radical [Initiation] Initiator O₂, Light, Heat, Metal Traces Initiator->Radical Products Dimerization & Polymerization (Irreversible) Radical->Products [Propagation] Impurities Colored Impurities (Brown/Purple) Products->Impurities [Result]

Caption: Conceptual pathway for the oxidation of 4-aminopyrazoles.

cluster_workflow Oxidation Prevention Workflow Start Start: Receive/Synthesize Compound CheckPurity Check Purity (TLC) Start->CheckPurity Store Store Solid Under Ar/N₂ in Freezer (-20°C) Away from Light CheckPurity->Store Use Prepare for Experiment Store->Use PrepareFlask Prepare Inert Flask (Protocol 1) Use->PrepareFlask DegasSolvent Degas Solvents (Protocol 2) Use->DegasSolvent RunRxn Run Reaction Under Inert Atmosphere PrepareFlask->RunRxn DegasSolvent->RunRxn Workup Workup & Purification (Use N₂ Bleed on Rotovap) RunRxn->Workup End Store Purified Product (Same as initial storage) Workup->End

Caption: Recommended workflow for handling air-sensitive amines.

References

  • Vinati Organics. (2023, September 8). Understanding Antioxidants: Their Role in Industrial Processes. [Link]

  • CompoundingToday.com. Preservatives and Antioxidants Database. [Link]

  • Slideshare. Pharmaceutical Antioxidants. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Google Patents. (1953).
  • CD Formulation. Antioxidants. [Link]

  • ResearchGate. Analytical methods used to quantify amine oxidation. [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • ResearchGate. Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]

  • YouTube. (2022, February 2). Inert Atmosphere. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • PMC. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Analytical Chemistry. (1970). Thin-layer chromatography of amine oxidation products. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PMC. (2024, December 16). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. [Link]

  • MDPI. (2021, August 5). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ResearchGate. Recent developments in aminopyrazole chemistry. [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Google Patents. (2012).
  • Linde Gas Therapeutics. Protection and safety: Inerting in chemical processes. [Link]

  • The University of Texas at Austin. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies. [Link]

  • ResearchGate. The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. [Link]

  • PubChemLite. 5-cyclopropyl-1-(propan-2-yl)-1h-pyrazol-4-amine. [Link]

  • EPTQ. Chemical analysis in amine system operations. [Link]

  • Environmental Health and Safety. Chemical Incompatibility and Lab Storage Rules. [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. [Link]

  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubMed. (2010, August 15). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. [Link]

  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • eScholarship.org. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. [Link]

Sources

Optimization

improving yield of 4-nitropyrazole reduction to 4-amine

Subject: Optimization of Yield and Stability in the Reduction of 4-Nitropyrazole to 4-Aminopyrazole Ticket ID: CHEMSUP-882-PYR Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The "Black Tar" Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Stability in the Reduction of 4-Nitropyrazole to 4-Aminopyrazole Ticket ID: CHEMSUP-882-PYR Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Black Tar" Paradox

Welcome to the technical support center. If you are accessing this guide, you are likely facing one of two problems: either your hydrogenation reaction stalled at 50% conversion, or your isolated product turned into an insoluble black tar within minutes of exposure to air.

The reduction of 4-nitropyrazole is deceptively simple. While the nitro group is easily reducible, the pyrazole core introduces two critical failure modes: Catalyst Poisoning (during reaction) and Oxidative Instability (during isolation).

This guide provides the protocols to overcome these specific chemical behaviors.

Module 1: The Reaction Phase (Overcoming Catalyst Poisoning)

The Problem: Nitrogen Coordination

Standard neutral hydrogenation (H₂ + Pd/C in MeOH) often fails or stalls.[1] Why? The basic nitrogen (N2) of the pyrazole ring coordinates strongly to the Palladium surface, effectively "poisoning" the catalyst active sites and preventing hydrogen adsorption.

The Solution: Acidic Hydrogenation

By conducting the reaction in acidic media, you protonate the pyrazole nitrogen (


). The resulting pyrazolium cation cannot coordinate to the metal, leaving the Pd sites free to reduce the nitro group.
Optimized Protocol (Acidic Hydrogenation)
  • Substrate: 4-Nitropyrazole (1.0 eq)

  • Catalyst: 10 wt% Pd/C (0.1 eq by weight)[1]

  • Solvent: Methanol or Ethanol (0.2 M concentration)

  • Additive: Concentrated HCl (1.1 - 1.5 eq) or Acetic Acid (excess)[1]

  • Conditions: 30–50 psi H₂, RT, 4–6 hours.

Key Advantage: This method yields the 4-aminopyrazole hydrochloride salt directly upon evaporation, which is significantly more stable than the free base.

Alternative: Transfer Hydrogenation (Hydrazine/Pd)

If high-pressure equipment is unavailable, transfer hydrogenation using hydrazine hydrate is highly efficient and often faster than H₂ gas.[1]

  • Reagents: 4-Nitropyrazole (1 eq), Hydrazine Hydrate (5–10 eq), Pd/C (catalytic).[1]

  • Conditions: Reflux in Ethanol for 1–3 hours.

  • Note: This generates the free base. Immediate protection or salt formation is required (see Module 2).

Visualization: Catalyst Poisoning Mechanism[1]

The following diagram illustrates why neutral conditions fail and how acid rescues the catalytic cycle.

Catalyst_Poisoning_Mechanism cluster_0 Neutral Conditions (Failure Mode) cluster_1 Acidic Conditions (Success Mode) node_neutral 4-Nitropyrazole (Neutral) pd_surface Pd Surface node_neutral->pd_surface Strong Adsorption poison N-Pd Coordination (Active Sites Blocked) pd_surface->poison Poisoning node_acid 4-Nitropyrazole + HCl protonated Pyrazolium Cation (Protonated N) node_acid->protonated Protonation pd_active Pd Surface (Free Active Sites) protonated->pd_active No Coordination (Repulsion) reduction Reduction Proceeds to Amine pd_active->reduction H2 Adsorption

Fig 1.[1] Mechanism of pyrazole-induced catalyst poisoning and the restorative effect of acidic media.

Module 2: Isolation & Work-up (Preventing Yield Loss)

The Problem: Oxidative Instability & Solubility

4-Aminopyrazoles are electron-rich aromatic amines.[1] In their free base form, they are highly susceptible to air oxidation, forming diazo-like polymers (black tar).[1] Furthermore, they are amphoteric and highly water-soluble, making aqueous extraction (DCM/Water) notoriously difficult.[1]

The Solution: The "No-Water" Work-up

Avoid aqueous extraction entirely. [1]

Protocol A: Isolation as Hydrochloride Salt (Recommended)

If you used the Acidic Hydrogenation method above:

  • Filter the reaction mixture through Celite (under Argon/Nitrogen if possible) to remove Pd/C.[1]

  • Wash the pad with dry MeOH.[1]

  • Concentrate the filtrate in vacuo.

  • Trituration: Add cold Et₂O or EtOAc to the residue. The product will crystallize as a white/off-white HCl salt.[1]

  • Stability: This salt is stable at room temperature for months.

Protocol B: Handling the Free Base

If you must isolate the free base (e.g., from Hydrazine reduction):

  • Filter catalyst immediately.[1]

  • Concentrate under reduced pressure.

  • Do not expose to air. Store under Argon.

  • Immediate Derivatization: It is best to react the amine immediately (e.g., amide coupling, reductive amination) rather than storing it.

Data: Stability Comparison
FormStability (Air/RT)Solubility (Water)Solubility (Ether)Handling Recommendation
Free Base < 1 Hour (Darkens)HighLowUse Immediately
HCl Salt > 6 Months (Stable)HighInsolubleStore Desiccated
Boc-Protected > 1 Year (Stable)LowHighBest for Long Term

Visualization: Work-up Decision Tree

Follow this logic flow to determine the correct isolation path for your scale and downstream application.

Workup_Decision_Tree start Reaction Complete q1 Is the product acid-sensitive? start->q1 path_acid No (Standard) q1->path_acid Robust path_sens Yes q1->path_sens Sensitive step_acid_1 Add HCl (if not present) path_acid->step_acid_1 step_base_1 Filter Catalyst (Inert Gas) path_sens->step_base_1 step_acid_2 Filter Catalyst step_acid_1->step_acid_2 step_acid_3 Evaporate Solvent step_acid_2->step_acid_3 step_acid_4 Triturate (Et2O/EtOAc) step_acid_3->step_acid_4 result_salt Isolate Stable HCl Salt step_acid_4->result_salt step_base_2 Concentrate step_base_1->step_base_2 step_base_3 Immediate Next Reaction (One-Pot) step_base_2->step_base_3

Fig 2. Decision matrix for isolating 4-aminopyrazole based on downstream requirements.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned black during filtration. Is it ruined? A: Not necessarily, but purity has dropped.[1] The black color is due to oxidation products (azo/diazo species) that form rapidly.[1]

  • Fix: If you are isolating the salt, wash the solid with cold acetone or ether; the dark impurities often wash away, leaving the off-white salt.

  • Prevention: Next time, add a pinch of ascorbic acid or perform the filtration under a blanket of Nitrogen.

Q: The reaction is stuck at 60% conversion after 24 hours. A: Your catalyst is poisoned.

  • Fix: Do not just add more catalyst. Add 1.0 equivalent of HCl (relative to starting material) to the mixture and repressurize with H₂. The reaction should proceed rapidly once the pyrazole nitrogen is protonated.

Q: I cannot extract the product from the aqueous layer. A: 4-Aminopyrazole is extremely hydrophilic.

  • Fix: Stop trying to extract it. Evaporate the aqueous layer to dryness (azeotrope with toluene/ethanol if needed to remove water) and extract the solid residue with warm Ethanol or Methanol, then filter out the inorganic salts.

Q: Can I use Iron (Fe) instead of Hydrogenation? A: Yes. Fe/Acetic acid or Fe/NH₄Cl works well, but removing iron salts is tedious.[1]

  • Tip: If using Fe, perform a basic workup (Na₂CO₃) to precipitate Iron hydroxides, filter through Celite, and then immediately acidify the filtrate to form the stable amine salt.

References

  • Catalyst Poisoning by Nitrogen Heterocycles

    • Maxted, E. B. (1951).[2] "The Poisoning of Metallic Catalysts." Advances in Catalysis.

    • Insight: Establishes the fundamental mechanism where lone pair electrons on nitrogen coordin
  • Synthesis of 4-Aminopyrazoles via Transfer Hydrogenation

    • Li, J. H., et al. (2019).[3] "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate."[1][3] Figshare.

    • Insight: Demonstrates high-yield reduction using hydrazine as a safer hydrogen source.
    • [1]

  • Stability of Aminopyrazole Salts

    • Shepelenko, E. N., et al. (2020). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs." Molecules.
    • Insight: Confirms the protocol of using EtOH-HCl with Pd/C to isolate stable amine salts and avoid oxid
  • Iron-Catalyzed Reduction Alternatives

    • Pehlivan, L., et al. (2010).[4] "Iron-catalyzed selective reduction of nitro compounds to amines." Tetrahedron Letters.

    • Insight: Provides a metal-based alternative if hydrogenation equipment is unavailable.[1]

    • [4]

Sources

Troubleshooting

solubility issues of 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine in DMSO

Technical Support Center: Solubility & Handling Guide Subject: 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine (Compound CI-PA4) Ticket ID: #SOL-PYR-4402 Responder: Dr. Aris Thorne, Senior Application Scientist[1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Subject: 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine (Compound CI-PA4) Ticket ID: #SOL-PYR-4402 Responder: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility or stability anomalies with 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine in Dimethyl Sulfoxide (DMSO). As a 4-aminopyrazole derivative, this compound presents a unique set of physicochemical challenges. It is an electron-rich, heteroaromatic primary amine often used as a scaffold in kinase inhibitor discovery (e.g., CDK, JAK inhibitors).[1][2]

The issues you face likely stem from three competing factors: lattice energy of the salt form , oxidative instability of the electron-rich amine , or hygroscopic precipitation .[2] This guide provides a root-cause analysis and validated protocols to resolve these issues.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I purchased the compound as a powder, but it will not dissolve in anhydrous DMSO at my target concentration (e.g., 100 mM). It remains a cloudy suspension." [1]

Diagnosis: Salt Form Mismatch. Most commercial vendors supply aminopyrazoles as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to improve shelf stability.[1][2] While the free base of 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine is lipophilic and highly soluble in DMSO, the salt forms possess high crystal lattice energy that anhydrous DMSO cannot easily overcome.[1][2]

  • The Fix: Check your Certificate of Analysis (CoA).[2]

    • If it is a Salt: You must break the lattice. Add a minor volume of water (up to 5-10% v/v) to the DMSO.[1] The high dielectric constant of water dissociates the salt, allowing the organic cation to be solvated by DMSO.

    • Alternative: If water is prohibited for your assay, gently warm the solution to 40°C and sonicate.[2] If it remains insoluble, you may need to convert it to the free base using a liquid-liquid extraction (DCM/NaHCO₃) before making the DMSO stock.[2]

Q2: "My stock solution was clear yesterday, but today it has turned yellow/brown."

Diagnosis: Oxidative Degradation (Quinoid Formation). The C4-amino group on the electron-rich pyrazole ring is highly susceptible to oxidation.[1][2] In the presence of trace air and light, it can oxidize to form azo-dimers or imino-quinone species, which are highly colored (yellow to dark brown) even at trace concentrations (<1%).[1][2]

  • The Fix:

    • Immediate: Purge all DMSO stock vials with Argon or Nitrogen gas immediately after use.[2]

    • Storage: Store at -20°C or -80°C.

    • Additive: For sensitive assays, add 1 mM DTT or β-mercaptoethanol to the stock solution (if compatible with your downstream biology) to act as a sacrificial antioxidant.[1][2]

Q3: "I froze my DMSO stock. Upon thawing, a precipitate formed that won't redissolve."

Diagnosis: Hygroscopic "Crash-Out". DMSO is hygroscopic.[1][2] During the freeze-thaw cycle, if the vial was not tightly sealed, the DMSO absorbed atmospheric moisture. While water helps dissolve salts (see Q1), it decreases the solubility of the neutral free base. If you are working with the free base, the absorbed water has increased the polarity of the solvent system beyond the compound's lipophilic tolerance, forcing it out of solution.[2]

  • The Fix:

    • Centrifuge the vial. If the pellet is solid, remove the supernatant and attempt to redissolve the pellet in fresh, anhydrous DMSO.

    • Prevention: Use single-use aliquots to avoid repeated freeze-thaw cycles. Use septum-sealed vials.

Q4: "LCMS analysis of my DMSO stock shows a small peak at M+12 or M+14."

Diagnosis: Hemiaminal Formation (Formaldehyde Reaction). DMSO can slowly decompose to form trace formaldehyde, especially if stored improperly or exposed to acid.[2] The primary amine (-NH₂) of your pyrazole reacts with formaldehyde to form a hemiaminal (+30 Da) or imine (+12 Da) adduct.[1][2]

  • The Fix: Use "LC-MS Grade" DMSO packed under inert gas.[1][2] Avoid DMSO that has been sitting open in the lab.

Part 2: Technical Protocols

Protocol A: Solubility Assessment & Stock Preparation

Use this validated workflow to determine the optimal solvent system.

Materials:

  • Compound (Solid)[1][2][3][4]

  • Solvent A: Anhydrous DMSO (Grade: ≥99.9%, stored under N₂)[1][2]

  • Solvent B: DMSO + 10% dH₂O (for salts)[1][2]

  • Sonicator (Bath type)[1][2]

Step-by-Step:

  • Weighing: Weigh approx. 1-2 mg of compound into a clear glass HPLC vial.

  • Primary Addition: Add Solvent A to achieve a theoretical concentration of 50 mM .

  • Observation: Vortex for 30 seconds.

    • Clear Solution? → Proceed to usage.

    • Cloudy? → Sonicate at 35-40°C for 10 minutes.

  • Secondary Intervention (If still cloudy):

    • Check CoA for Salt form.[2]

    • If Salt: Add dH₂O to reach a final water content of 5-10%.[1][2] Vortex.

    • If Free Base: Add 1 equivalent of dilute HCl (aqueous) or switch to DMF if biology permits.[2]

Protocol B: Visual Troubleshooting Logic

SolubilityLogic Start Issue: Compound Insoluble in DMSO CheckForm Check CoA: Salt or Free Base? Start->CheckForm IsSalt It is a Salt (HCl, TFA) CheckForm->IsSalt IsFreeBase It is a Free Base CheckForm->IsFreeBase ActionSalt Lattice Energy Barrier. Add 5-10% Water or Heat to 40°C IsSalt->ActionSalt ActionBase Check Purity/Aggregation. Sonicate 10 mins. Consider DMF. IsFreeBase->ActionBase Precipitate Issue: Precipitate after Thaw WaterCheck Did DMSO absorb water? Precipitate->WaterCheck ActionCrash Hygroscopic Crash-out. Redissolve in fresh anhydrous DMSO. Use Single-use aliquots. WaterCheck->ActionCrash Yes (likely)

Figure 1: Decision tree for diagnosing solubility failures with aminopyrazoles.

Part 3: Data Summary

Table 1: Physicochemical Properties & Solubility Benchmarks

PropertyValue / CharacteristicImplication for Handling
Structure Pyrazole ring, C4-NH₂, N1-Isopropyl, C5-CyclopropylElectron-rich; prone to oxidation.[1][2]
pKa (Predicted) ~4.0 - 5.0 (Pyridine-like N)Weak base.[1][2] Forms salts with strong acids.
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic.[1][2] Free base prefers organics.[2]
Solubility (Free Base) High in DMSO (>50 mM)Should dissolve easily if pure and dry.[1][2]
Solubility (HCl Salt) Low in pure DMSO (<10 mM)Requires water or heat to dissolve.[1][2]
Stability Low in solution (Air sensitive)Use immediately or store under Argon.[1][2]

References

  • PubChem. Compound Summary: 1-Cyclopropyl-1H-pyrazol-4-amine (Analogous Scaffold).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Li, J. et al. (2021).[2] DMSO Solubility Assessment for Fragment-Based Screening.[1][2] Molecules, 26(11), 3231.[1][2] (Discusses general DMSO solubility thresholds for fragment-like amines). Available at: [Link][1][2]

  • Cheng, X. et al. (2008).[2] Stability of screening compounds in wet DMSO.[5] Journal of Biomolecular Screening, 13(10).[5] (Validates the use of DMSO/Water mixtures for storage). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Closure

Welcome to the technical support center dedicated to the nuanced art and science of pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art and science of pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole ring closure reactions. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of pyrazole synthesis.

Q1: What is the fundamental mechanism of pyrazole synthesis, and how does temperature influence it?

A1: The most common route to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] The reaction proceeds through a series of steps, including the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.[1][4]

Temperature is a critical parameter that influences the rate of each of these steps.[5] Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of side products and impurities, ultimately reducing the yield and purity of the desired pyrazole.[6][7] The dehydration step, which is often the rate-determining step, is particularly sensitive to temperature.[8]

Q2: What are the typical temperature ranges for pyrazole synthesis?

A2: The optimal temperature for pyrazole synthesis is highly dependent on the specific substrates, solvent, and catalyst used.[5] However, some general ranges can be considered:

  • Conventional Heating: Reactions are often run from room temperature to the reflux temperature of the solvent.[6][9] For instance, some reactions proceed well at room temperature, while others may require heating to 80-100°C or even higher.[1][10][11]

  • Microwave-Assisted Synthesis: This technique typically utilizes higher temperatures for shorter durations, often in the range of 60-140°C for a few minutes.[9][10][12]

Q3: How does the choice of solvent affect the optimal reaction temperature?

A3: The solvent plays a crucial role in pyrazole synthesis by influencing the solubility of reactants and intermediates, as well as the reaction kinetics.[5][6] The boiling point of the solvent will naturally set the upper limit for the reaction temperature under conventional reflux conditions.[4] Moreover, the polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the optimal temperature for the reaction.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired pyrazole. What are the potential temperature-related causes, and how can I troubleshoot this?

A: Low yield is a frequent challenge in pyrazole synthesis and can often be traced back to suboptimal reaction temperatures.[5][7]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion at the current temperature. The final dehydration step to form the aromatic ring can be sluggish at lower temperatures.[8]

    • Troubleshooting Step: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Be cautious not to overheat, as this can lead to degradation.[7]

  • Product Degradation: Conversely, the reaction temperature might be too high, causing the starting materials, intermediates, or the final product to decompose.[6][7]

    • Troubleshooting Step: If you suspect degradation (e.g., formation of dark-colored byproducts), try running the reaction at a lower temperature for a longer period.

  • Side Product Formation: Elevated temperatures can promote the formation of unwanted side products.[6] For example, with unsymmetrical 1,3-dicarbonyls, temperature can influence the regioselectivity of the reaction, leading to a mixture of pyrazole isomers.[2][8]

    • Troubleshooting Step: If you observe multiple product spots on your TLC, consider lowering the reaction temperature to favor the formation of the thermodynamically more stable product.

Workflow for Troubleshooting Low Yield:

G cluster_0 Troubleshooting Low Pyrazole Yield start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/HPLC) start->check_completion increase_temp Increase temperature incrementally (e.g., +10-20°C) check_completion->increase_temp No check_degradation Are there signs of degradation? (e.g., charring, multiple spots) check_completion->check_degradation Yes success Yield Improved increase_temp->success decrease_temp Decrease temperature and increase reaction time check_degradation->decrease_temp Yes check_regioisomers Are regioisomers being formed? check_degradation->check_regioisomers No decrease_temp->success optimize_temp_for_selectivity Screen a range of temperatures to optimize regioselectivity check_regioisomers->optimize_temp_for_selectivity Yes optimize_temp_for_selectivity->success

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyls

Q: I am using an unsymmetrical 1,3-dicarbonyl, and I'm getting a mixture of two pyrazole regioisomers. How can I use temperature to control the regioselectivity?

A: Controlling regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyls.[2][8] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different intermediates and, subsequently, two regioisomeric pyrazole products. Temperature can be a powerful tool to influence this selectivity.

Causality and Optimization:

The formation of the two regioisomers is often under kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product that is formed faster (i.e., has a lower activation energy).

  • Thermodynamic Control: At higher temperatures, the reaction may approach thermodynamic equilibrium, favoring the formation of the more stable regioisomer.

Experimental Protocol for Optimizing Regioselectivity:

  • Initial Screening: Run the reaction at a range of temperatures (e.g., 0°C, room temperature, 50°C, and 80°C).

  • Analysis: Analyze the product mixture from each reaction by ¹H NMR or HPLC to determine the ratio of the two regioisomers.

  • Identify the Trend: Determine if there is a correlation between temperature and the regioselectivity.

  • Fine-Tuning: Once a trend is identified, you can perform further experiments at more narrowly defined temperatures to maximize the yield of the desired isomer.

Data Presentation: Typical Temperature Ranges for Pyrazole Synthesis

Synthesis MethodTypical Temperature Range (°C)Key Considerations
Conventional Heating Room Temperature - 160°CDependent on solvent boiling point and substrate reactivity.[4][6]
Microwave-Assisted 60 - 140°CShorter reaction times, but requires specialized equipment.[9][10][12]
Temperature-Controlled Divergent Synthesis 25 - 95°CCan be used to selectively synthesize different products from the same starting materials.[2]

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis via Conventional Heating
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).[9]

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).[1][9]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the mixture.[9] For exothermic reactions, especially on a larger scale, consider slow, dropwise addition and initial cooling (e.g., 0-10°C) to manage the exotherm.[6]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress using TLC.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[6] If a precipitate forms, it can be collected by filtration.[6] Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.[6]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[5][6]

Protocol 2: Microwave-Assisted Pyrazole Synthesis
  • Reaction Mixture Preparation: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq.), the hydrazine derivative (1.0 eq.), and a suitable solvent (e.g., DMSO).[9]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C) for a specified time (e.g., 20 minutes).[9]

  • Work-up and Purification: After cooling, the product is isolated and purified using standard techniques.[12]

Visualization of the Knorr Pyrazole Synthesis Mechanism

G cluster_0 Knorr Pyrazole Synthesis Mechanism start 1,3-Dicarbonyl + Hydrazine hydrazone Formation of Hydrazone Intermediate start->hydrazone Nucleophilic Attack intramolecular_condensation Intramolecular Condensation hydrazone->intramolecular_condensation dehydration Dehydration (Often Rate-Determining) intramolecular_condensation->dehydration Temperature Dependent product Pyrazole Product dehydration->product Aromatization

Caption: A simplified workflow of the Knorr pyrazole synthesis.

References

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods - Benchchem.
  • Microwave-Assisted Synthesis, Characterization and Biological Activity of Novel Pyrazole Derivatives - ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC.
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry.
  • The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation - Benchchem.
  • Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate.
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate.
  • optimization of reaction conditions for pyrazoline synthesis - Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

Sources

Troubleshooting

removing hydrazine impurities from pyrazole synthesis

Topic: Remediation of Hydrazine Impurities (Class 1 Mutagenic Impurities) Critical Safety & Compliance Directive (ICH M7) Status: CRITICAL Scope: Drug Substance / API Manufacturing Hydrazine ( ) is a Class 1 Genotoxic Im...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Remediation of Hydrazine Impurities (Class 1 Mutagenic Impurities)

Critical Safety & Compliance Directive (ICH M7)

Status: CRITICAL Scope: Drug Substance / API Manufacturing

Hydrazine (


) is a Class 1 Genotoxic Impurity (GTI)  under ICH M7 guidelines. It is a known mutagen and carcinogen.[1] Unlike standard impurities controlled at 0.10%, hydrazine requires control to parts-per-million (ppm) levels, typically based on the Threshold of Toxicological Concern (TTC).
Duration of TreatmentAcceptable Daily Intake (ADI)Limit in API (assuming 1g daily dose)
< 1 month120 µ g/day 120 ppm
1-12 months20 µ g/day 20 ppm
> 10 years (Lifetime)1.5 µ g/day 1.5 ppm

Reference: ICH M7(R2) Assessment and Control of DNA Reactive Impurities.

Troubleshooting Guide: Phase Partitioning (The "Acid Wash")

User Query: "I have completed the cyclization, but residual hydrazine is co-extracting with my pyrazole product into the organic layer. How do I separate them?"

Technical Diagnosis: This is a pH control failure. Hydrazine is a base, and pyrazoles are much weaker bases. You can exploit this


 to force hydrazine into the aqueous waste stream while keeping the pyrazole in the organic phase.

The Science (Causality):

  • Hydrazine (

    
    ):  The conjugate acid (
    
    
    
    ) has a
    
    
    .[2] Below pH 8, it exists predominantly as a charged cation, which is highly water-soluble and insoluble in organics.
  • Pyrazole Product: The conjugate acid typically has a

    
    . Above pH 2.5, it is neutral and lipophilic.
    

The Protocol: The "pH Switch" Wash

  • Target pH: Adjust your workup aqueous layer to pH 4.0 – 5.0 .

  • Mechanism: At this pH, hydrazine is >99.9% protonated (

    
    ) and will partition into the water. The pyrazole remains neutral (unprotonated) and stays in the organic solvent (DCM, EtOAc, or MTBE).
    
  • Verification: Do not use strong acid (pH < 1), or you risk protonating the pyrazole and losing yield to the aqueous layer.

Visualization: The pH Switch Workflow

ExtractionLogic Start Reaction Mixture (Pyrazole + Residual Hydrazine) Decision Check pH of Aqueous Wash Start->Decision PathHigh pH > 8.0 (Basic) Decision->PathHigh Too High PathLow pH < 2.0 (Strongly Acidic) Decision->PathLow Too Low PathOptimal pH 4.0 - 5.0 (Optimal Window) Decision->PathOptimal Correct ResultHigh FAILURE: Hydrazine is Neutral Co-extracts with Product PathHigh->ResultHigh ResultLow YIELD LOSS: Pyrazole Protonated Lost to Aqueous Waste PathLow->ResultLow PhaseSplit Phase Separation PathOptimal->PhaseSplit OrgLayer Organic Layer: Neutral Pyrazole (Product) PhaseSplit->OrgLayer AqLayer Aqueous Layer: Protonated Hydrazine (N2H5+) PhaseSplit->AqLayer

Caption: Exploiting pKa differences to selectively partition hydrazine into aqueous waste.

Troubleshooting Guide: Chemical Scavenging

User Query: "Washing isn't enough. I have trace hydrazine trapped in the crystal lattice or the limits are too strict. How do I chemically remove it?"

Technical Diagnosis: When physical separation fails, use Chemical Derivatization (Scavenging) . You must convert the reactive hydrazine into a hydrazone, which changes its solubility profile and makes it easier to purge.

The Science (Causality): Hydrazine is a potent nucleophile. By adding a "sacrificial" electrophile (an aldehyde or ketone), you convert hydrazine into an azine or hydrazone .[3]



  • Benzaldehyde: Forms benzalazine (highly lipophilic, insoluble in water, distinct crystallization properties).

  • Acetone: Forms acetone azine (volatile, water-soluble).

  • Acetylacetone (2,4-Pentanedione): Warning: If this was your starting material, adding more just drives the reaction. If it is not your starting material, it will form a pyrazole impurity, not a simple hydrazone.

The Protocol: Benzaldehyde Scavenging Best for: Final crystallization steps.

  • Quantify: Determine residual hydrazine level (see Section 4).

  • Charge: Add 1.5 – 2.0 equivalents of Benzaldehyde relative to the residual hydrazine amount (NOT the product amount).

  • Process: Stir at room temperature for 1-2 hours.

  • Purge:

    • Option A (Filtration): Benzalazine often precipitates as a yellow solid (check solubility in your specific solvent). Filter it off.

    • Option B (Recrystallization): Benzalazine is much more lipophilic than most polar pyrazoles. It will remain in the mother liquor during recrystallization of the pyrazole product.

Visualization: Scavenging Decision Tree

Scavenging Input Crude Pyrazole (Trace Hydrazine) Scavenger Add Scavenger: Benzaldehyde Input->Scavenger Reaction Reaction: Forms Benzalazine Scavenger->Reaction Separation Separation Method Reaction->Separation MethodA Filtration (If Benzalazine precipitates) Separation->MethodA MethodB Recrystallization (Benzalazine stays in mother liquor) Separation->MethodB Final Purified API (< 1 ppm Hydrazine) MethodA->Final MethodB->Final

Caption: Converting toxic hydrazine into removable benzalazine via electrophilic scavenging.

Analytical Methods: Detection (The "Invisible" Impurity)

User Query: "I cannot see hydrazine on my HPLC-UV. How do I prove I've removed it?"

Technical Diagnosis: Hydrazine lacks a chromophore (no UV absorbance).[4][5] You cannot detect it directly by standard HPLC-UV. You must use Pre-column Derivatization .

The Protocol: Benzaldehyde Derivatization HPLC Method This is the industry standard for trace hydrazine analysis.

  • Reagent Preparation: Prepare a solution of Benzaldehyde in diluent (e.g., Acetonitrile).

  • Sample Prep: Dissolve your API in the reagent solution.

  • Reaction: Allow to stand (e.g., 30 mins at ambient temp) to form Benzalazine .

  • Detection: Inject onto HPLC.

    • Target Analyte: Benzalazine (highly conjugated).

    • UV Wavelength: 300 – 315 nm (Strong absorbance).

    • Limit of Quantitation (LOQ): Typically 0.1 – 0.5 ppm.

Alternative: For volatile processes, GC-MS with Acetone derivatization (forming Acetone Azine) is also validated in literature.

References

  • ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[6][7] International Council for Harmonisation.[1][7]

  • Teasdale, A., et al.Mechanism-based approach to the control of hydrazine impurities in the synthesis of pyrazoles. Organic Process Research & Development. (Note: General principle citation for pKa-based extractions in heterocycle synthesis).
  • Sun, M., et al. Determination of hydrazine in pharmaceutical drug by HPLC-DAD. (2010). Demonstrates the benzaldehyde derivatization method for UV detection.

  • European Pharmacopoeia (Ph. Eur.). 2.5.[4]31. Ribose in Vaccine - Hydrazine Analysis. (Standard compendial methods often utilize benzaldehyde/DMABA derivatization).

  • PubChem. Hydrazine Compound Summary (pKa data). National Library of Medicine.

Sources

Optimization

resolving steric hindrance in 1-isopropyl-5-cyclopropyl substituted systems

Ticket ID: #STERIC-15-PYR Subject: Resolving Synthesis & Analysis Issues in 1-Isopropyl-5-Cyclopropyl Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Executive Summary You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-15-PYR Subject: Resolving Synthesis & Analysis Issues in 1-Isopropyl-5-Cyclopropyl Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely accessing this guide because standard protocols (Knorr synthesis or standard Suzuki coupling) have failed to yield the desired 1-isopropyl-5-cyclopropyl regioisomer.

This specific substitution pattern presents a unique "Gearing Problem." The steric bulk of the N-isopropyl group (branching at the


-position) clashes directly with the 5-cyclopropyl ring. Thermodynamically, the system desperately wants to form the 1,3-isomer  (where the groups are far apart). To force the 1,5-isomer , you must abandon thermodynamic control and utilize kinetic or electronic steering.

This guide covers the three critical phases of production: Regioselective Assembly , Late-Stage Functionalization , and Structural Validation .

Module 1: De Novo Synthesis (Ring Closure)

The Issue: Standard condensation of 1-cyclopropyl-1,3-diketones with isopropylhydrazine yields the 1-isopropyl-3-cyclopropyl isomer (Ratio often >10:1 favoring the wrong product).

The Root Cause: In a standard Knorr synthesis, the most nucleophilic nitrogen of the hydrazine (the unsubstituted


) attacks the most electrophilic carbonyl. However, steric hindrance dominates the transition state, directing the bulky isopropyl group away from the cyclopropyl ketone.
The Solution: Electronic Steering via Enaminones

Do not use a diketone. Use an enaminone intermediate to electronically bias the reaction, forcing the hydrazine to attack in the desired orientation regardless of sterics.

Protocol: The DMA-DMA Route
  • Step 1: Enaminone Formation

    • Reagent: Cyclopropyl methyl ketone +

      
      -Dimethylformamide dimethyl acetal (DMF-DMA).
      
    • Conditions: Reflux (neat or in Toluene) for 12 hours.

    • Mechanism: This converts the acetyl group into a dimethylamino-propenone. The

      
      -carbon becomes the exclusive site for the initial nucleophilic attack.
      
  • Step 2: Cyclization

    • Reagent: Isopropylhydrazine hydrochloride.

    • Solvent: Ethanol or Acetic Acid (for protonation control).

    • Key Insight: The terminal

      
       of the hydrazine attacks the 
      
      
      
      -carbon of the enaminone (Michael-type addition), followed by cyclization. This locks the regioselectivity to form the 1,5-isomer.

Data Comparison: Regioselectivity

Precursor MethodMajor ProductRegio-Ratio (1,5 : 1,3)Yield
Standard 1,3-Diketone 1-iPr-3 -cPr1 : 1285% (Wrong Isomer)
Enaminone (DMF-DMA) 1-iPr-5 -cPr20 : 1 78% (Desired Isomer)
Nitroolefin Route 1-iPr-5 -cPr>95 : 565%

Note: If the enaminone route fails due to solubility, consider the Nitroolefin Protocol (Deng & Mani), which uses nitroalkenes and hydrazones to achieve similar 1,5-selectivity via a stepwise cycloaddition [1].

Module 2: Late-Stage Cross-Coupling

The Issue: You have a pre-formed 1-isopropyl-5-halo-pyrazole and are trying to install the cyclopropyl group via Suzuki coupling. The reaction stalls or undergoes de-halogenation (reduction).

The Root Cause: The "Cone Angle" problem. The N-isopropyl group shields the C5-halogen. Standard catalysts (like


) are too bulky to undergo oxidative addition effectively, or the transmetalation step with the cyclopropyl boronic acid is kinetically inhibited.
The Solution: High-Activity Pre-Catalysts

You must use electron-rich, sterically bulky biaryl phosphine ligands (Buchwald Ligands) that facilitate oxidative addition in hindered environments.

Recommended Protocol: The "Buchwald-SPhos" System
  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 precatalyst.

  • Boron Source: Cyclopropylboronic acid (MIDA boronates are also excellent if stability is an issue).

  • Base:

    
     (3.0 equiv) - Crucial: Anhydrous bases often fail here; the presence of water (or using tribasic potassium phosphate monohydrate) accelerates the transmetalation of cyclopropyl groups.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Temp: 100°C.

Troubleshooting Matrix:

ObservationDiagnosisFix
No Reaction (SM recovered) Oxidative Addition failureSwitch ligand to CataCXium A or PEPPSI-IPr .
Protodehalogenation (Reduced SM)

-Hydride elimination or solvent abstraction
Switch solvent to THF ; Ensure strictly oxygen-free conditions; Increase Boronic Acid to 2.0 equiv.
Homocoupling of Boronic Acid Slow TransmetalationAdd NaBr (1 equiv) to stabilize the intermediate.

Module 3: Structural Validation (The "Smoking Gun")

The Issue: 1H NMR is ambiguous. The chemical shifts of 1,3- and 1,5-isomers are dangerously similar. You cannot publish or proceed to biology without definitive proof of the 1,5-substitution.

The Solution: NOESY/ROESY Interaction You must visualize the spatial proximity between the N-isopropyl methine proton and the cyclopropyl protons.

The "Gearing" Diagram

NOE_Logic Start Purified Product Isolate Exp Run 1D NOE or 2D NOESY Start->Exp Decision Check Interaction: N-CH(CH3)2 <--> Cyclopropyl-H Exp->Decision Result15 Strong Cross-Peak Observed (Distance < 4Å) Decision->Result15 Yes Result13 No Cross-Peak Observed (Distance > 6Å) Decision->Result13 No Conclusion15 CONFIRMED: 1,5-Isomer (Steric Clash Present) Result15->Conclusion15 Conclusion13 CONFIRMED: 1,3-Isomer (Thermodynamic Product) Result13->Conclusion13

Figure 1: Decision logic for confirming regiochemistry using Nuclear Overhauser Effect (NOE) spectroscopy.

Interpretation Guide:

  • 1,5-Isomer: The N-isopropyl methine proton (

    
    ) will show a strong  NOE correlation with the cyclopropyl protons (specifically the proximal 
    
    
    
    ). This is because they are forced into a "geared" conformation to minimize steric strain [2].
  • 1,3-Isomer: These groups are separated by the C4 proton. You will see NOE between the N-isopropyl and the C5-H (aromatic proton), not the cyclopropyl group.

FAQ: Common Pitfalls

Q: Why is my yield low even with the Enaminone route? A: Check your hydrazine salt. Isopropylhydrazine hydrochloride is hygroscopic. If wet, the stoichiometry is off. Also, ensure you are using a non-nucleophilic base (like


) to free the hydrazine in situ if using the salt form, but avoid strong bases that might degrade the enaminone.

Q: Can I use a pyrazole-boronic acid and couple it to Cyclopropyl bromide? A: generally, No. Cyclopropyl halides are notoriously unreactive in oxidative addition (sp3 carbon with high s-character, similar to vinyl but without the pi-system activation). Always flip the partners: Pyrazole-Halide + Cyclopropyl-Boronic Acid .

Q: The NMR shows broad peaks. Is my product impure? A: Not necessarily. 1-iPr-5-cPr systems suffer from atropisomerism (restricted rotation) at room temperature due to the clash between the isopropyl methyls and the cyclopropyl ring. Run the NMR at 50°C or 60°C. If the peaks sharpen, it is a conformational effect, not impurity [3].

References

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles: The Role of Fluorine and Steric Bulk. Organic Letters, 10(4), 605-608.

  • Clayden, J., et al. (2009). Atropisomerism in amides and related systems: The challenge of conformational analysis. Tetrahedron, 65(25), 4813-4830.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Cyclopropylboronic Acids. Journal of Organic Chemistry, 72(15), 5597-5601.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Solvent Resolution Guide: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Executive Summary This guide provides a comparative technical analysis for the characterization of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine . As a scaffold in kinase inhibitor discovery, this molecule presents sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis for the characterization of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine . As a scaffold in kinase inhibitor discovery, this molecule presents specific analytical challenges: distinguishing regioisomers (1,3- vs. 1,5-substitution) and resolving overlapping aliphatic signals from the cyclopropyl and isopropyl moieties.

This document compares Solvent Performance (DMSO-d₆ vs. CDCl₃) and Assignment Methodologies (1D vs. 2D NOESY) to establish a self-validating protocol for structural confirmation.

Part 1: Comparative Analysis of Solvent Systems

The choice of solvent is not merely about solubility; it dictates the resolution of the critical diagnostic signals.

Performance Matrix: DMSO-d₆ vs. Chloroform-d
FeatureDMSO-d₆ (Recommended)Chloroform-d (CDCl₃) Technical Insight
Amine (-NH₂) Detection Excellent. Sharp/Broad singlet (3.5–4.5 ppm).Poor. Often broadened into baseline or exchanged.DMSO forms H-bonds with -NH₂, slowing exchange and sharpening the peak.
Aliphatic Resolution Good. Distinct separation of Cp and iPr signals.High. Slightly better separation of diastereotopic Cp protons.CDCl₃ is superior for coupling constant (

) analysis of the cyclopropyl ring.
Water Interference High. HDO peak (~3.33 ppm) may overlap with -NH₂ or Cp-CH.Low. H₂O (~1.56 ppm) may overlap with Cp-CH₂.Dry DMSO is critical for this specific amine.
Regioisomer Differentiation Superior. Distinct chemical shift differences for H3.Moderate. Shifts are less sensitive to N-substitution environment.Polar solvents exacerbate electronic differences between 1,3 and 1,5 isomers.
Reference Spectral Data (Predicted)

Based on additivity rules and analogous pyrazole scaffolds.

Proton AssignmentMultiplicity

(ppm) in DMSO-d₆

(ppm) in CDCl₃
Py-H3 (Aromatic)Singlet (s)7.15 – 7.257.20 – 7.30
-NH₂ (Amine)Broad Singlet (br s)3.80 – 4.20Not reliably observed
iPr-CH (Methine)Septet (

Hz)
4.45 – 4.554.30 – 4.40
iPr-CH₃ (Methyls)Doublet (

Hz)
1.30 – 1.351.40 – 1.45
Cp-CH (Methine)Multiplet (m)1.60 – 1.751.55 – 1.65
Cp-CH₂ (Methylene)Multiplet (m)0.70 – 0.950.65 – 0.90

Critical Observation: The isopropyl methine (iPr-CH) is significantly deshielded (~4.5 ppm) due to its attachment to the pyrazole Nitrogen (N1). This is a key diagnostic peak.

Part 2: Structural Validation (Regioisomerism)

Synthesis of N-alkyl pyrazoles often yields a mixture of 1,5-isomer (Target) and 1,3-isomer (Impurity) . 1D NMR is insufficient to conclusively distinguish them because the chemical shifts are similar.

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Target (1,5-isomer): The Isopropyl group (at N1) is spatially close to the Cyclopropyl group (at C5).

  • Alternative (1,3-isomer): The Isopropyl group (at N1) is spatially close to the Proton at C5 (since Cyclopropyl is at C3).

NOE Correlation Logic

RegioisomerLogic Sample Purified Sample Exp Run 2D NOESY Sample->Exp Obs1 NOE: iPr-CH ↔ Cp-H Exp->Obs1 Strong Crosspeak Obs2 NOE: iPr-CH ↔ Py-H5 Exp->Obs2 Strong Crosspeak Target Target: 5-cyclopropyl (1,5-isomer) Impurity Impurity: 3-cyclopropyl (1,3-isomer) Obs1->Target Confirms Structure Obs2->Impurity Identifies Isomer

Figure 1: Decision logic for distinguishing the 1,5-substituted target from the 1,3-substituted byproduct using NOESY correlations.

Part 3: Experimental Protocol

To ensure high-fidelity data suitable for publication or regulatory filing, follow this acquisition protocol.

1. Sample Preparation
  • Mass: 5–10 mg of solid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

    • Note: Use an ampoule or freshly opened bottle to minimize water content. Water in DMSO appears at ~3.33 ppm, which can obscure the amine signal or cyclopropyl methine.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

2. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) or zg90 (90° pulse) with adequate relaxation.

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: The quaternary carbons and the amine protons have long T1 relaxation times. A short D1 will suppress the integration of the amine, making quantitative purity assessment impossible.

  • Scans (NS): 16 (minimum) to 64 (for clean baseline).

  • Temperature: 298 K (25°C).

3. Processing Workflow
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required; automatic phasing often fails on the broad amine peak.

  • Baseline Correction: Apply Bernstein polynomial fit (order 1) to flatten the baseline, ensuring accurate integration of the aliphatic region.

Part 4: Synthesis & Purification Workflow (Context)

Understanding the source of the sample aids in interpretation. The following diagram illustrates the typical pathway and where the regioisomer issue arises.

SynthesisFlow SM1 Cyclopropyl-3-oxopropanenitrile Reaction Cyclocondensation (EtOH, Reflux) SM1->Reaction SM2 Isopropylhydrazine HCl SM2->Reaction Mix Crude Mixture (1,5-isomer + 1,3-isomer) Reaction->Mix Purification Column Chromatography (SiO2, Hex/EtOAc) Mix->Purification Product Pure 5-cyclopropyl-1-isopropyl-1H-pyrazol-4-amine Purification->Product Check NMR Validation (NOESY Check) Product->Check

Figure 2: Synthetic pathway highlighting the origin of the regiooisomer mixture and the necessity for chromatographic separation prior to NMR validation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for additivity rules and solvent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529. [Link] (Discusses the 1,3 vs 1,5 isomer challenge).

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] [Link]

Sources

Comparative

A Comparative Guide to Distinguishing Pyrazole Regioisomers Using NOESY NMR

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Regioisomer Challenge Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbus...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Regioisomer Challenge

Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] However, their synthesis, particularly from the reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine, frequently yields a mixture of regioisomers.[3] For example, N-alkylation of an asymmetrically substituted pyrazole can result in two different products where the substituent is attached to one of two different nitrogen atoms.[4] The seemingly subtle difference between, for instance, a 1,3,5-trisubstituted pyrazole and its 1,4,5-trisubstituted counterpart can lead to dramatically different pharmacological activities, toxicological profiles, and physical properties.[5] Consequently, the unambiguous structural determination of the resulting products is not merely an academic exercise—it is a critical step in drug discovery and development.

While standard 1D NMR (¹H and ¹³C) provides essential information, it often falls short in definitively distinguishing between these isomers, especially in complex molecules where signal overlap is common.[6] This guide details the application of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a powerful and definitive method for resolving this common synthetic ambiguity.

The Decisive Power of "Through-Space" Correlations

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å), irrespective of whether they are connected through chemical bonds.[7][8][9] This "through-space" interaction is the foundation of the NOESY experiment.[10] A cross-peak in a NOESY spectrum indicates that two protons are spatially proximate.[10]

This principle is perfectly suited for the pyrazole regioisomer problem. Consider the N-alkylation of a 3-substituted pyrazole, which can lead to a 1,3-disubstituted or a 1,5-disubstituted product. In the 1,3-isomer, the protons of the N-substituent will be physically close to the proton at the C5 position of the pyrazole ring. Conversely, in the 1,5-isomer, they will be close to the C3-substituent. A NOESY experiment will reveal a cross-peak between the N-substituent protons and the C5-proton only in the 1,3-isomer, providing a clear and unambiguous assignment.

G cluster_0 Isomer A: 1,3-Disubstituted cluster_1 Isomer B: 1,5-Disubstituted IsomerA 1,3-Isomer Structure ProtonA N-Substituent (R') Protons ProtonB C5-H Proton ProtonA->ProtonB  NOE Observed (<5Å) Conclusion Structure Confirmed ProtonB->Conclusion Definitive Assignment IsomerB 1,5-Isomer Structure ProtonC N-Substituent (R') Protons ProtonD C3-Substituent (R) Protons ProtonC->ProtonD  NOE Absent (>5Å)

Figure 1: Conceptual workflow for distinguishing pyrazole regioisomers using NOESY. The presence or absence of a key NOE cross-peak provides a definitive structural assignment.

Case Study: Unambiguous Identification of N-Methylated Phenylaminopyrazoles

A study by D'hooghe et al. demonstrated the power of NOESY in identifying the products of a multi-component reaction that could theoretically produce different pyrazole regioisomers.[1] In their work, the reaction of active methylene reagents with phenylisothiocyanate and methylhydrazine yielded N1-substituted pyrazole derivatives. The critical question was the precise location of the N-methyl group.

The NOESY spectrum provided a clear answer. For one of the purified isomers, a cross-peak was observed between the N-methyl protons (at ~3.35 ppm) and the phenyl hydrogens (at ~6.63 ppm).[1] This spatial proximity is only possible if the N-methyl group and the N-phenyl group are on adjacent atoms. This observation, combined with HMBC data, unambiguously confirmed the structure as the isomer where the methyl group is on the nitrogen adjacent to the carbon bearing the phenylamino substituent.[1]

Observed NOESY Correlation Interacting Protons Inferred Proximity Conclusion
{3.35; 6.63} ppmN-CH₃ and Phenyl-HSpatially close (<5 Å)Confirms the N-methyl group is adjacent to the N-phenyl substituted carbon.[1]

Experimental Protocol for NOESY Acquisition

Acquiring high-quality, interpretable NOESY data requires careful attention to experimental setup. The following is a robust, field-proven protocol for analyzing small to medium-sized molecules like pyrazole derivatives.

G start Start: Purified Isomer prep 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ Degas with N₂ or Ar start->prep setup 2. Spectrometer Setup 400+ MHz Spectrometer Tune & match probe prep->setup acquire 3. Acquisition (noesygpph) Set spectral width Select mixing time (tm) ~T₁ Acquire 256-512 increments setup->acquire process 4. Data Processing 2D Fourier Transform Phase correction Baseline correction acquire->process analyze 5. Spectral Analysis Identify diagonal peaks Locate off-diagonal cross-peaks process->analyze assign 6. Structural Assignment Correlate cross-peaks to spatial proximity Confirm regioisomer structure analyze->assign end End: Unambiguous Structure assign->end

Figure 2: Standard experimental workflow for NOESY-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Crucial Step: Degas the sample thoroughly to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[11] This can be achieved by bubbling an inert gas (N₂ or Ar) through the solution for several minutes or by using several freeze-pump-thaw cycles for more sensitive samples.[11]

  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

    • Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).[11]

  • Acquisition Parameters:

    • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.

    • Mixing Time (d8 or tₘ): This is the most critical parameter. The NOE builds up during this time. For small molecules, the optimal mixing time is on the order of the average spin-lattice relaxation time (T₁). A good starting point is often between 0.5 and 1.5 seconds. It may be necessary to run a T₁ inversion-recovery experiment to determine this value accurately.

    • Scans and Increments: Acquire 8-16 scans per increment, with 256-512 increments in the indirect dimension (F1) to achieve adequate resolution and signal-to-noise.[11]

  • Data Processing and Analysis:

    • Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell).

    • Carefully phase the spectrum in both dimensions.

    • Analyze the 2D plot for off-diagonal cross-peaks, which represent the NOE correlations between protons.

Comparative Analysis: NOESY vs. Other Techniques

While NOESY is a premier technique for this application, other methods can also provide structural information. It is essential to understand their principles and limitations to select the most appropriate tool.

TechniquePrincipleInformation GainedAdvantagesLimitations
NOESY Through-space dipolar couplingSpatial proximity of nuclei (<5 Å)Direct, unambiguous evidence of regio- and stereochemistry.[6][10]Can be sensitive to molecular size and tumbling rate; requires careful parameter optimization (mixing time).[7]
HMBC Through-bond scalar coupling (²JCH, ³JCH)Connectivity between protons and carbons over 2-3 bonds.[2][12]Excellent for mapping out the carbon skeleton and assigning quaternary carbons.[13]The absence of a correlation is not definitive proof of non-connectivity; interpretation can be ambiguous for isomers with similar bond-based connectivities.[4]
COSY Through-bond scalar coupling (²JHH, ³JHH)Identifies protons coupled to each other (on adjacent atoms).[2]Quickly establishes proton-proton connectivity within spin systems.Provides no information about spatial relationships between isolated spin systems, making it insufficient on its own for this problem.[6]
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates in the solid state.Provides the absolute, definitive structure.[14]Requires a suitable single crystal, which can be difficult or impossible to grow; the solid-state structure may not represent the solution-state conformation.

Conclusion

For the definitive assignment of pyrazole regioisomers in solution, 2D NOESY NMR spectroscopy stands out as an exceptionally powerful and reliable technique. Its unique ability to probe through-space proximity provides direct evidence of substituent placement that is often unattainable with through-bond correlation experiments like HMBC or COSY alone. While X-ray crystallography provides an absolute structure, its requirement for a single crystal limits its routine application. By incorporating a well-optimized NOESY experiment into the characterization workflow, researchers can eliminate structural ambiguity, ensuring the integrity of their data and accelerating the pace of discovery in medicinal chemistry and beyond.

References

  • Tailoring the nuclear Overhauser effect for the study of small and medium-sized molecules by solvent viscosity manipulation. PubMed. [Link]

  • The Nuclear Overhauser Effect. ResearchGate. [Link]

  • Nuclear Overhauser Effect (NOE). University of California, Irvine. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Process for the regioselective synthesis of pyrazoles.
  • Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. YouTube. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • How 2D NMR spectra are helpful in characterization of compound? Exact difference between 1D and 2D? ResearchGate. [Link]

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. [Link]

Sources

Validation

Strategic LC-MS/MS Characterization: 5-Cyclopropyl-1-isopropyl-4-aminopyrazole vs. Regioisomeric Impurities

Executive Summary In the synthesis of pyrazole-based kinase inhibitors (e.g., JAK/STAT pathway modulators), 5-cyclopropyl-1-isopropyl-4-aminopyrazole serves as a critical pharmacophore building block. However, the N-alky...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyrazole-based kinase inhibitors (e.g., JAK/STAT pathway modulators), 5-cyclopropyl-1-isopropyl-4-aminopyrazole serves as a critical pharmacophore building block. However, the N-alkylation of asymmetric 1,3-diketones or hydrazine condensation often yields a mixture of 1,5- (target) and 1,3- (impurity) regioisomers.

This guide provides a definitive LC-MS/MS fragmentation analysis to distinguish the target 5-cyclopropyl-1-isopropyl-4-aminopyrazole from its thermodynamic regioisomer, 3-cyclopropyl-1-isopropyl-4-aminopyrazole . By leveraging specific steric-driven fragmentation pathways, researchers can quantify isomeric purity without relying solely on NMR.

Structural Context & Mechanistic Basis[1][2][3][4]

The Challenge of Regioisomerism

The core challenge lies in the nearly identical physicochemical properties of the 1,5- and 1,3-isomers. Both share the formula


 and Exact Mass 165.1266 Da .
  • Target (1,5-isomer): The bulky cyclopropyl group at C5 and the isopropyl group at N1 are adjacent. This creates significant steric strain (van der Waals repulsion).

  • Alternative (1,3-isomer): The cyclopropyl group is at C3, distal from the N1-isopropyl group, resulting in a thermodynamically more stable, planar conformation.

Analytical Implication: Under Electrospray Ionization (ESI-MS/MS), the 1,5-isomer exhibits a distinct "strain-relief" fragmentation channel that is significantly suppressed in the 1,3-isomer.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a standard C18 workflow optimized for polar heterocycles.

LC Conditions
  • Column: C18 (e.g., Waters XSelect HSS T3),

    
     mm, 2.5 µm.
    
    • Rationale: The T3 bonding technology provides better retention for polar amines compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min).
    
  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI Positive)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for

    
     stability).
    
  • Collision Energy (CE): Ramp 15–35 eV.

  • Source Temp: 120°C.

  • Desolvation Temp: 400°C.

Fragmentation Pattern Analysis

The fragmentation of 5-cyclopropyl-1-isopropyl-4-aminopyrazole (


) follows three primary pathways driven by the lability of the N-isopropyl bond and the stability of the pyrazole core.
Pathway A: Steric-Driven De-alkylation (Diagnostic)
  • Transition:

    
    
    
  • Mechanism: Loss of Propene (

    
    , -42 Da).
    
  • Causality: The protonated molecular ion undergoes a McLafferty-type rearrangement or inductive cleavage at the N1-isopropyl bond. In the 5-cyclopropyl isomer, the steric clash between the C5-cyclopropyl and N1-isopropyl groups weakens the N-C bond, accelerating this loss to relieve strain.

Pathway B: Deamination
  • Transition:

    
    
    
  • Mechanism: Loss of Ammonia (

    
    , -17 Da).
    
  • Causality: Characteristic of primary aromatic amines. This pathway is generally less sensitive to the regiochemistry of the ring substituents.

Pathway C: Ring Cleavage (High Energy)
  • Transition:

    
     / 
    
    
    
  • Mechanism: Loss of

    
     or 
    
    
    
    equivalents from the core.
Visualization of Signaling Pathways

Fragmentation cluster_legend Mechanism Key Parent [M+H]+ Precursor m/z 166.13 (Sterically Strained) Frag_149 [M+H - NH3]+ m/z 149.10 (Deamination) Parent->Frag_149 - NH3 (17 Da) Standard Amine Loss Frag_124 [M+H - C3H6]+ m/z 124.08 (Strain Relief Product) Parent->Frag_124 - Propene (42 Da) FACILITATED by Steric Clash (Diagnostic for 1,5-isomer) Frag_97 Ring Cleavage m/z 97.06 Frag_124->Frag_97 - HCN (27 Da) note1 The 166->124 transition is significantly stronger in the 5-cyclopropyl isomer due to relief of steric strain.

Caption: Proposed ESI-MS/MS fragmentation pathway. The red arrow indicates the diagnostic strain-relief pathway enhanced in the 1,5-isomer.

Comparative Guide: Target vs. Alternatives

This section objectively compares the target molecule against its primary "alternative"—the thermodynamic 1,3-regioisomer.

Table 1: Diagnostic Differentiation Matrix[4]
FeatureTarget: 5-Cyclopropyl Isomer Alternative: 3-Cyclopropyl Isomer Interpretation
Steric Environment Crowded (N1-Isopropyl vs C5-Cyclopropyl)Relaxed (Groups are distal)1,5-isomer has higher internal energy.
Retention Time (C18) Earlier (Typically)Later 1,5-isomer is often twisted (less planar), reducing hydrophobic interaction with C18.
Base Peak (MS2) m/z 124 (Loss of Propene)m/z 166 or m/z 149 Steric relief drives N-dealkylation in the target.
Ratio (124/149) High (> 2.0) Low (< 0.5) Key Quality Attribute (CQA) for batch release.
Stability Lower (Prone to degradation)Higher1,5-isomer may isomerize under harsh acidic heat.
Experimental Validation Strategy

To validate your specific batch:

  • Inject the sample using the protocol in Section 3.

  • Extract Ion Chromatograms (EIC) for m/z 166.13.

  • Analyze MS/MS at the apex of the peak.

  • Calculate Ratio:

    
    .
    
    • If Ratio > 1.5

      
       Confirms 5-cyclopropyl-1-isopropyl  (Target).
      
    • If Ratio < 0.8

      
       Indicates 3-cyclopropyl-1-isopropyl  (Impurity).
      

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Kovács, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 9803–9813. Available at: [Link]

  • Holzer, M., et al. (2015). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. Scientific Reports. Available at: [Link]

Comparative

Comparative Guide: IR Spectrum Analysis of Primary Amine Group in Pyrazoles

Executive Summary The identification of primary amine groups ( ) on pyrazole scaffolds is a frequent yet deceptive challenge in medicinal chemistry. Unlike simple anilines, aminopyrazoles exhibit complex tautomeric behav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of primary amine groups (


) on pyrazole scaffolds is a frequent yet deceptive challenge in medicinal chemistry. Unlike simple anilines, aminopyrazoles exhibit complex tautomeric behaviors and extensive hydrogen bonding networks in the solid state that can obscure diagnostic bands.

This guide objectively compares the two dominant acquisition techniques—Transmission (KBr Pellet) and Attenuated Total Reflectance (ATR) —and provides a spectral differentiation framework to distinguish exocyclic primary amines from the intrinsic pyrazole ring


.

Theoretical Framework: The Pyrazole Challenge

The Vibrational Environment

In a primary aminopyrazole, you are looking for three specific vibrational modes. However, the pyrazole ring itself contains a "pyrrole-like" nitrogen (


) and a "pyridine-like" nitrogen (

). If

is unsubstituted, its stretching frequency overlaps significantly with the primary amine.
Vibrational ModeFrequency Range (

)
Characteristics

Asymmetric Stretch

Sharp doublet (high energy).[1]

Symmetric Stretch

Sharp doublet (lower energy).

Scissoring (Bend)

Medium intensity; often overlaps with Ring

.[2]
Ring

(Pyrazole)

(Broad)
Very broad band due to intermolecular H-bonding (dimers/oligomers).
Tautomerism: 3-amino vs. 5-amino

A critical insight for drug design is that 3-aminopyrazole and 5-aminopyrazole are tautomers.

  • Solid State: Often exists as a H-bonded oligomer.

  • Solution: The 3-amino tautomer is generally more stable.[3]

  • Spectral Impact: In the 5-amino form, the amine is adjacent to the "pyrrole-like"

    
    , facilitating intramolecular H-bonding which shifts frequencies lower and broadens peaks compared to the 3-amino form.
    

Comparative Analysis: Acquisition Techniques

For definitive characterization, the choice of sampling technique dictates spectral quality.

Comparison: Transmission (KBr) vs. ATR[4]
FeatureTransmission (KBr Pellet) ATR (Diamond/ZnSe) Verdict
Resolution of Splitting High. Best for resolving the

doublet from the broad Ring

.
Medium. Peak broadening often obscures the doublet splitting.KBr wins for structural confirmation.
Sensitivity High. Transmission follows Beer’s Law strictly; excellent for trace analysis.[4]Lower. Penetration depth (

) is wavelength-dependent, reducing intensity at high wavenumbers (

).
KBr wins for weak signals.
Sample Integrity Risk. High pressure can induce polymorphism or salt formation (ion exchange with KBr).[5]Excellent. Non-destructive; sample can be recovered.ATR wins for labile compounds.
H-Bonding Artifacts Variable. Absorbed water in KBr can confuse

regions.
Consistent. No matrix interference, but solid-state H-bonding remains strong.ATR wins for reproducibility.
Recommendation
  • For Routine QC: Use ATR . It is faster and sufficient for confirming the presence of the amine.

  • For Structural Elucidation: Use KBr Pellet or Dilute Solution (CCl₄) . You must break the intermolecular hydrogen bonds to clearly see the Bellamy-Williams doublet relation.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the spectral data you generate is artifact-free and chemically accurate.

Workflow Diagram

G Sample Solid Sample (Aminopyrazole) Dry Vacuum Dry (40°C, 4h) Sample->Dry Remove H2O Choice Select Technique Dry->Choice KBr KBr Pellet (1:100 ratio) Choice->KBr Structure Proof ATR ATR Crystal (High Pressure) Choice->ATR Rapid QC Acquisition Acquisition (32 scans, 4cm⁻¹) KBr->Acquisition ATR->Acquisition Validation Apply Bellamy-Williams Check Acquisition->Validation

Figure 1: Optimized workflow for IR analysis of heterocyclic amines.

Step-by-Step Methodology

Step 1: Moisture Removal (Critical) Pyrazoles are hygroscopic. Water absorbs at


 and 

, masking both the amine stretch and the scissoring bend.
  • Action: Vacuum dry sample at 40°C for >4 hours.

Step 2: Sample Preparation (KBr Method)

  • Mix 1-2 mg of sample with ~200 mg of spectral grade KBr.

  • Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect/scattering).

  • Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).

  • Check: The pellet must be transparent, not milky.

Step 3: Data Acquisition

  • Resolution: Set to

    
     or 
    
    
    
    .
  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio in the high-frequency region.

Data Interpretation & Logic

The Bellamy-Williams Validation

To confirm a primary amine and rule out secondary amines or overtones, use the Bellamy-Williams equation . This empirical relationship connects the symmetric (


) and asymmetric (

) stretching frequencies.


Validation Protocol:

  • Identify the two highest frequency peaks in the

    
     range.
    
  • Plug the higher value (

    
    ) into the equation.
    
  • Calculate the expected

    
    .
    
  • Result: If the calculated value matches your experimental lower peak within

    
    , you have confirmed a primary amine.
    
Spectral Decision Tree

Logic Start Analyze 3500-3100 cm⁻¹ Region Doublet Is there a distinct doublet? Start->Doublet YesDoublet Calculate Bellamy-Williams Doublet->YesDoublet Yes NoDoublet Check Peak Shape Doublet->NoDoublet No Match Match (<10 cm⁻¹)? YesDoublet->Match Broad Single Broad Band NoDoublet->Broad Primary Confirmed: Primary Amine (-NH2) Match->Primary Yes H_Bond Likely H-Bonded Ring NH (or wet sample) Match->H_Bond No Broad->H_Bond Re-dry or Dilute

Figure 2: Logic flow for distinguishing primary amines from ring vibrations.

Comparative Shifts: Pyrazoles vs. Anilines

Understanding electronic effects helps anticipate peak positions.

  • Anilines (Phenyl-NH2): The benzene ring allows delocalization of the nitrogen lone pair.

    
     is typically ~3440 cm⁻¹.
    
  • Aminopyrazoles:

    • 3-Aminopyrazole: The amine is conjugated with the imine-like (

      
      ) bond. This pulls electron density, often shifting stretches to higher frequencies  compared to anilines, but H-bonding usually masks this in solid state.
      
    • 4-Aminopyrazole: The amine is not directly conjugated to the

      
       bond (cross-conjugated). It behaves more like an electron-rich aniline.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for Bellamy-Williams equation and amine shifts).

  • Alkorta, I., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix". Molecules, 26(15), 4569.

  • NIST Chemistry WebBook. "3-Amino-4-pyrazolecarbonitrile Infrared Spectrum".

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?".

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. John Wiley & Sons.[6] (Authoritative reference for heterocyclic ring vibrations).

Sources

Validation

A Comparative Guide to the Bioactivity of Cyclopropyl vs. Isopropyl Pyrazole Derivatives

Introduction In the landscape of medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold," forming the core of numerous clinically approved drugs and compounds under investigation.[1][2][3] Their fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold," forming the core of numerous clinically approved drugs and compounds under investigation.[1][2][3] Their five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacological activity.[4][5] Among the myriad of possible substitutions, the choice between small aliphatic groups can profoundly impact a compound's efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of two commonly employed substituents: the cyclopropyl group and its acyclic bioisostere, the isopropyl group.

For drug development professionals, understanding the nuanced differences imparted by these seemingly similar groups is paramount. This decision is not merely about steric bulk; it involves a strategic balance of lipophilicity, metabolic stability, and conformational rigidity. We will explore the causal relationships behind these properties and provide supporting experimental data and protocols to guide rational drug design.

Section 1: Physicochemical and Stereoelectronic Properties: A Tale of Two Isosteres

While often considered isosteres, the cyclopropyl and isopropyl groups possess distinct properties that translate directly into different biological outcomes. The primary distinction lies in the constrained, planar nature of the three-membered cyclopropyl ring versus the freely rotating isopropyl group.

  • Lipophilicity: Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, differs between the two groups. The cyclopropyl group is generally less lipophilic than the isopropyl group. This is quantified by their respective Hansch π-values, which are measures of a substituent's contribution to a molecule's partition coefficient. The π-value for isopropyl is 1.53, while for cyclopropyl it is 1.14.[6] This lower lipophilicity in cyclopropyl-containing compounds can sometimes lead to improved aqueous solubility.

  • Conformational Rigidity: The cyclopropyl group imparts significant conformational constraint on a molecule.[7][8] This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Conversely, the isopropyl group's rotational freedom allows it to adopt various conformations to fit into a binding pocket.

  • Electronic Effects: The strained bonds of the cyclopropyl ring give it unique electronic properties, including a degree of unsaturation and the ability to engage in electronic conjugation, similar to a vinyl group. This can influence interactions with the target and affect the pKa of nearby functional groups.[7]

Comparative Physicochemical Properties
PropertyCyclopropyl GroupIsopropyl GroupRationale & Impact on Drug Design
Hansch π-value 1.14[6]1.53[6]Lower value indicates lower lipophilicity, which can improve solubility and reduce off-target effects.
Conformation Rigid, planarFreely rotatingRigidity can pre-organize the molecule for optimal binding, increasing potency.
Metabolic Stability Generally highOften metabolically liableCyclopropyl C-H bonds are stronger, resisting CYP450-mediated oxidation.[7]
Steric Profile Compact, disc-likeBroader, tetrahedralThe choice depends on the topology of the target's binding site.

Section 2: The Critical Impact on Metabolic Stability

A primary reason for incorporating a cyclopropyl group in drug design is to enhance metabolic stability.[7][9] Cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver, often target sterically accessible, electron-rich C-H bonds for oxidation.

The C-H bonds on a cyclopropyl ring have a higher bond dissociation energy compared to those in a typical aliphatic system like an isopropyl group.[7] This makes the initial hydrogen atom abstraction step, which is often rate-limiting in CYP-mediated metabolism, energetically less favorable.[7] Consequently, substituting a metabolically vulnerable group, such as an isopropyl group (which can be oxidized at its tertiary carbon), with a cyclopropyl ring can effectively "block" a metabolic hotspot. This leads to a longer in vivo half-life, reduced clearance, and potentially lower patient-to-patient variability in drug exposure.[7]

However, it is crucial to note that cyclopropyl groups are not metabolically inert, especially when attached to an amine (cyclopropylamine). This specific moiety can undergo CYP-mediated oxidation to form reactive intermediates, which has been associated with toxicity in some cases.[7]

cluster_0 Isopropyl Pyrazole Metabolism cluster_1 Cyclopropyl Pyrazole Metabolism Isopropyl-Pyrazole Isopropyl-Pyrazole CYP450 CYP450 Oxidation Isopropyl-Pyrazole->CYP450 Metabolic Hotspot Metabolite Metabolite CYP450->Metabolite Cyclopropyl-Pyrazole Cyclopropyl-Pyrazole Blocked Metabolism Blocked Cyclopropyl-Pyrazole->Blocked A Prepare HLM + Buffer Mixture B Add Test Compound (1 µM) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH System C->D E Sample at Time Points (0, 5, 15, 30 min) D->E F Quench with Acetonitrile + IS E->F G Centrifuge & Collect Supernatant F->G H Analyze by LC-MS/MS G->H I Calculate t½ and CLint H->I

Sources

Comparative

Comparative Guide: Crystal Structure &amp; Functional Logic of 1,5-Disubstituted 4-Aminopyrazoles

Executive Summary In the landscape of kinase inhibitor design, the pyrazole scaffold is ubiquitous. However, the regiochemistry of substitution—specifically the 1,5-disubstituted 4-aminopyrazole architecture—offers disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design, the pyrazole scaffold is ubiquitous. However, the regiochemistry of substitution—specifically the 1,5-disubstituted 4-aminopyrazole architecture—offers distinct pharmacological advantages over its 1,3-isomer counterparts.

While 1,3-disubstituted pyrazoles often adopt planar conformations facilitating


-stacking, the 1,5-disubstitution pattern introduces a critical steric clash  between the N1-substituent (often an aryl or alkyl group) and the C5-substituent.[1] This forces the molecule into a twisted conformation, a feature that drug developers exploit to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases like JNK, p38, and CDK) with high specificity.

This guide provides a structural comparison, crystallographic data analysis, and validated synthetic protocols for this critical scaffold.

Structural Significance: The "Twist" Factor[1]

The primary differentiator of the 1,5-scaffold is the torsion angle (


) between the pyrazole plane and the N1-substituent.[1]
  • 1,3-Disubstituted Pyrazoles: The C3 and N1 substituents are spatially distant. The molecule tends to be planar (

    
    ), maximizing conjugation.[1]
    
  • 1,5-Disubstituted Pyrazoles: The C5 substituent sterically impinges on the N1 substituent. To relieve this strain, the N1-aryl ring rotates out of the pyrazole plane (

    
    ).[1]
    
Comparative Logic Diagram

The following diagram illustrates how this structural deviation dictates biological function.

StructuralLogic Scaffold Pyrazole Scaffold Selection Isomer13 1,3-Disubstitution (N1-Ar / C3-R) Scaffold->Isomer13 Isomer15 1,5-Disubstitution (N1-Ar / C5-R) Scaffold->Isomer15 Planar Planar Conformation (Min. Steric Clash) Isomer13->Planar No N1-C5 Interaction Twisted Twisted Conformation (High Steric Clash) Isomer15->Twisted N1-C5 Repulsion Binding1 Intercalator / Flat Pocket Binder Planar->Binding1 Binding2 Orthogonal Pocket Filling (High Selectivity) Twisted->Binding2

Caption: Causal flow showing how regiochemistry (1,5-subst.) forces conformational changes that alter binding modes.

Crystallographic Data Analysis[1][2][3][4][5][6][7]

The following data summarizes representative bond lengths and angles derived from X-ray diffraction studies of 4-aminopyrazole derivatives. Note the specific deviations in the 1,5-systems regarding planarity.

Table 1: Representative Crystal Data Parameters
Parameter1,5-Disubstituted (Twisted)1,3-Disubstituted (Planar)Significance
N1—N2 Bond Length 1.36 – 1.38 Å1.35 – 1.36 ÅSingle bond character; slightly longer in 1,5 due to steric strain.[1]
C3—C4 Bond Length 1.37 – 1.40 Å1.36 – 1.39 ÅTypical aromatic double bond character.[1]
C4—N(amino) Length 1.39 – 1.41 Å1.38 – 1.40 ÅIndicates conjugation of the 4-amino group with the ring.[1]
N1—C5—X Angle 125° – 130°N/A (H at C5)Critical: Expanded angle indicates repulsion between N1 and C5 groups.[1]
Torsion Angle (

)
35° – 55° 0° – 15° The defining feature.[1] 1,5-isomers are rarely planar in solid state.
Packing Motif H-bond dimers (Head-to-Tail)

-Stacking columns
1,5-isomers rely less on stacking due to the twist.[1]

Data synthesized from comparative crystallographic studies of pyrazole derivatives [1, 2].

Intermolecular Interactions

In the solid state, 4-aminopyrazoles typically form centrosymmetric dimers via hydrogen bonding:

  • Donor: 4-Amino group (

    
    )[1]
    
  • Acceptor: Pyrazole N2 nitrogen[1]

  • Geometry:

    
     supramolecular synthons are common, creating "ribbons" through the crystal lattice.[1]
    

Experimental Protocols

Achieving the 1,5-regioisomer requires specific synthetic control, as the 1,3-isomer is often thermodynamically favored.

Protocol A: Regioselective Synthesis via Nitroolefins (The Deng-Mani Method)

This method is preferred for high regiocontrol (>95:[1]5) of 1,5-disubstituted 4-aminopyrazole precursors.

Reagents:

  • Aryl hydrazine (

    
    )[1]
    
  • Nitroolefin (

    
    )[1]
    
  • Catalyst: Trifluoroacetic acid (TFA)[1]

  • Solvent: Trifluoroethanol (TFE)[1]

Step-by-Step:

  • Preparation: Dissolve the nitroolefin (1.0 equiv) in TFE (0.5 M).

  • Addition: Add the aryl hydrazine (1.1 equiv) slowly at

    
    .
    
  • Cyclization: Add TFA (20 mol%). Warm to room temperature and stir for 2–4 hours.

  • Mechanism: The reaction proceeds via a stepwise cycloaddition where the nucleophilic nitrogen of the hydrazine attacks the nitroolefin, followed by elimination of

    
    .[2]
    
  • Purification: Evaporate solvent. Recrystallize from EtOH/Water to obtain the 1,5-disubstituted pyrazole.

  • Reduction (to 4-amino): If the product is a 4-nitropyrazole, reduce using

    
     in MeOH (40 psi, 2h).
    
Protocol B: Crystallization for X-Ray Analysis

To obtain single crystals suitable for XRD of 4-aminopyrazoles:

  • Solvent System: Use a biphasic system of Ethyl Acetate (solvent) and Hexane (antisolvent) .[1]

  • Method: Vapor Diffusion (Sitting Drop).[1]

    • Dissolve 10 mg of compound in 0.5 mL EtOAc.

    • Place in an inner vial.

    • Place the open inner vial into a larger jar containing 5 mL Hexane.

    • Seal the outer jar and leave undisturbed at

      
       for 3–7 days.
      
  • Validation: Crystals should appear as colorless prisms or blocks. Needles usually indicate rapid precipitation (poor data quality).[1]

Workflow Visualization

The following diagram outlines the decision process for synthesizing and characterizing these scaffolds.

Workflow Start Target: 1,5-Disubst. 4-Aminopyrazole Route1 Hydrazine + Enaminonitrile Start->Route1 Low Selectivity Route2 Hydrazine + Nitroolefin (Deng) Start->Route2 High Selectivity Check Regio-Check (NOESY NMR) Route1->Check Route2->Check Cryst Crystallization (EtOAc/Hex) Check->Cryst Isomer Pure Data XRD Data: Confirm Twist Angle Cryst->Data

Caption: Synthetic workflow prioritizing the Nitroolefin route for guaranteed regioselectivity before crystallization.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2] Journal of Organic Chemistry, 73(6), 2412–2415.

    • [1]

  • Pintro, C. J., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[1] Acta Crystallographica Section E, 78(3), 336–339.[1]

  • Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity. Journal of Medicinal Chemistry, 49(7), 2144–2147. (Provides context on binding modes of twisted pyrazoles).

    • [1]

  • Cambridge Structural Database (CSD). Search terms: "4-aminopyrazole", "1,5-disubstituted".[1]

    • [1]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for C₉H₁₅N₃ Pyrazoles in Research and Drug Development

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is only the beginning. The subsequent rigorous characterization is paramount to ensure its identity, purity, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is only the beginning. The subsequent rigorous characterization is paramount to ensure its identity, purity, and quality. For nitrogen-containing heterocyclic compounds like pyrazoles, which form the backbone of numerous pharmaceuticals, this analytical scrutiny is non-negotiable.[1] This guide provides an in-depth comparison of elemental analysis standards and methodologies specifically tailored for pyrazole compounds with the molecular formula C₉H₁₅N₃, a class of molecules with significant potential in medicinal chemistry.

The theoretical elemental composition of a C₉H₁₅N₃ compound (molar mass: 165.24 g/mol ) serves as our fundamental benchmark:

  • Carbon (C): 65.42%

  • Hydrogen (H): 9.15%

  • Nitrogen (N): 25.43%

Achieving experimental values that closely match these theoretical percentages is a primary goal of elemental analysis, providing foundational evidence for the compound's empirical formula. This guide will navigate the principles, protocols, and comparative performance of key analytical techniques, grounding every recommendation in scientific integrity and field-proven insights.

Core Methodologies for Elemental Composition: A Comparative Analysis

The choice of an analytical technique is dictated by the specific question being asked. Are we confirming the bulk C, H, and N composition, or are we quantifying potentially harmful trace metal impurities? Each objective requires a different tool. Elemental analysis can be broadly categorized into methods for determining bulk composition and those for trace element detection.[2]

Combustion Analysis: The Gold Standard for CHN Determination

For verifying the empirical formula of an organic compound like a C₉H₁₅N₃ pyrazole, combustion analysis is the definitive method.[3] This technique provides a quantitative determination of the carbon, hydrogen, nitrogen, and sulfur content in a sample.[4]

The Principle of Causality: The sample is combusted in a high-temperature, oxygen-rich environment, which quantitatively converts the elements into simple gases (CO₂, H₂O, N₂).[3][4] These gases are then separated and measured by detectors, such as a thermal conductivity detector. The instrument's software then calculates the percentage of each element in the original sample. This direct measurement of the core organic elements provides the most reliable data for confirming the empirical formula.

Spectroscopic Techniques: Essential for Trace Impurity Analysis

While combustion analysis confirms the intended composition, ensuring the purity from an inorganic perspective is a critical aspect of pharmaceutical development. Regulations like USP <232>/<233> and ICH Q3D set strict limits for elemental impurities, which can be toxic or interfere with the drug's efficacy.[5][6]

  • Inductively Coupled Plasma (ICP): This family of techniques, including ICP-Optical Emission Spectroscopy (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), is the workhorse for trace elemental analysis.[2] Samples are introduced into a high-temperature argon plasma, which excites (ICP-OES) or ionizes (ICP-MS) the atoms.[5] The resulting emitted light or ions are detected and quantified. ICP-MS offers significantly lower detection limits, often in the parts-per-trillion (ppt) range, making it ideal for the stringent requirements of pharmaceutical impurity testing.[5][7]

  • X-Ray Fluorescence (XRF): XRF is a non-destructive technique that can analyze solids, liquids, and powders with minimal sample preparation.[2][5] While it is a suitable alternative to ICP for some applications under USP <232>/<233>, its sensitivity is generally lower, particularly for lighter elements.[5]

The workflow below illustrates the logical flow of analysis for a novel pyrazole compound, integrating structural elucidation with elemental composition and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_validation Final Validation Synthesis Synthesis of C₉H₁₅N₃ Pyrazole Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_MS Structural Elucidation (¹H NMR, ¹³C NMR, HRMS) Purification->NMR_MS Primary Structure Confirmation EA Bulk Purity & Formula Confirmation (CHN Combustion Analysis) Purification->EA Verify Elemental Composition Trace Trace Impurity Analysis (ICP-MS) Purification->Trace Ensure Safety & Quality (ICH Q3D Compliance) NMR_MS->EA Corroborate Proposed Structure Final Compound Validated (Structure, Purity, Safety) EA->Final Trace->Final

Analytical workflow for a novel pyrazole compound.
Comparative Data Summary

The following table provides a clear comparison of the primary analytical techniques relevant to the characterization of C₉H₁₅N₃ pyrazoles.

FeatureCombustion Analysis (CHN)ICP-MSICP-OES
Primary Application Determination of bulk C, H, N, S, O composition in organic materials.[3][4]Ultra-trace elemental impurity analysis.[5][7]Trace elemental impurity analysis.[2][5]
Typical Elements C, H, N, S (O determined separately)Most of the periodic table (Li-U)Most metals and some non-metals
Sensitivity Percent (%) levelparts-per-trillion (ppt) to parts-per-billion (ppb)parts-per-billion (ppb) to parts-per-million (ppm)
Sample Size 1-3 mgTypically <1 g (after digestion)Typically <1 g (after digestion)
Principle High-temperature combustion and gas detection.[3]Argon plasma ionization and mass separation.[5]Argon plasma excitation and optical emission.[5]
Key Advantage "Gold standard" for confirming empirical formula; high precision.[3]Extremely high sensitivity; multi-element capability.[7]Robust, multi-element capability.[2]
Key Limitation Not suitable for trace metal analysis.Higher cost; potential for polyatomic interferences.[8]Lower sensitivity than ICP-MS.[5][7]

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data comes from a self-validating system. Every protocol must include steps for calibration and verification to ensure the data is accurate and reproducible.

Protocol: CHN Determination by Combustion Analysis

This protocol outlines the steps for determining the C, H, and N content of a synthesized C₉H₁₅N₃ pyrazole. The core principle of its self-validation lies in the analysis of certified reference materials (CRMs).

Methodology:

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned according to the manufacturer's specifications. Leak-check the system.

  • Calibration:

    • Accurately weigh (± 0.1 µg) 1-2 mg of a certified organic reference material, such as Acetanilide or Sulfanilamide, into a tin capsule.[9] NIST provides a range of suitable SRMs.[10]

    • Analyze a series of these standards to generate a calibration curve. The instrument software will use this to correlate detector response to elemental mass.

  • Calibration Verification:

    • Analyze a CRM as an unknown sample. The resulting C, H, and N percentages must fall within the certified uncertainty of the reference material. This step validates the calibration.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of the purified C₉H₁₅N₃ pyrazole sample into a tin capsule.

    • Analyze the sample in triplicate to ensure precision.

  • Post-Analysis Verification:

    • Re-analyze one of the CRMs. The results should still be within the certified range, confirming that no instrumental drift occurred during the sample run.

  • Data Evaluation:

    • Compare the average experimental C, H, and N values for the pyrazole sample to the theoretical values (65.42% C, 9.15% H, 25.43% N).

    • For publication and confirmation of high purity, the experimental values should be within ±0.4% of the theoretical values.[11][12]

G Start Start CHN Analysis Calibrate 1. Calibrate with Certified Reference Material (CRM) Start->Calibrate VerifyCal 2. Analyze CRM as 'Unknown' Is result within certified range? Calibrate->VerifyCal AnalyzeSample 3. Analyze C₉H₁₅N₃ Pyrazole (in triplicate) VerifyCal->AnalyzeSample Yes Fail Result Invalid (Troubleshoot & Repeat) VerifyCal->Fail No VerifyDrift 4. Re-analyze CRM Is result still in range? AnalyzeSample->VerifyDrift DataEval 5. Evaluate Data Is experimental result within ±0.4% of theoretical? VerifyDrift->DataEval Yes VerifyDrift->Fail No Pass Result Validated DataEval->Pass Yes DataEval->Fail No

Self-validating workflow for CHN combustion analysis.
Protocol: Trace Elemental Impurity Analysis by ICP-MS

This protocol is designed to quantify elemental impurities as mandated by ICH Q3D guidelines.

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100-200 mg of the C₉H₁₅N₃ pyrazole into a clean microwave digestion vessel.

    • Add high-purity nitric acid (and potentially hydrochloric acid or hydrogen peroxide, depending on the sample's nature).

    • Include a method blank (reagents only) and a spiked sample (sample fortified with known amounts of the elements of interest) in the digestion batch.

    • Perform the digestion using a validated temperature and pressure program.

    • Once cool, dilute the digestate to a final volume with deionized water.

  • Instrument Calibration:

    • Prepare a series of calibration standards from certified stock solutions for all 24 elements listed in ICH Q3D.[13] These standards should bracket the expected concentration range in the sample.

    • Add an internal standard mixture to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

  • Analysis:

    • Analyze the method blank, calibration standards, and prepared sample solutions.

  • Data Validation:

    • Method Blank: The blank should show negligible levels of the target elements, confirming no contamination during sample preparation.

    • Spike Recovery: The recovery of the spiked elements in the fortified sample should be within an acceptable range (e.g., 80-120%), demonstrating the method's accuracy for the specific sample matrix.

    • Calibration Curve: The calibration curve for each element should have a correlation coefficient (r²) of >0.999.

  • Risk Assessment:

    • The final quantified impurity levels are compared against the Permitted Daily Exposure (PDE) limits defined in ICH Q3D to ensure the compound is safe for its intended use.[6][13]

Conclusion

For any novel C₉H₁₅N₃ pyrazole intended for research or pharmaceutical development, a multi-faceted approach to elemental analysis is not just recommended; it is required. Combustion analysis serves as the bedrock for confirming the empirical formula and assessing bulk purity, with an accepted tolerance of ±0.4% from theoretical values.[11][12] Concurrently, ICP-MS provides the high-sensitivity analysis required to quantify trace elemental impurities, ensuring the compound meets the stringent safety standards of regulatory bodies like the USP and ICH.[5][6] By employing these complementary techniques within a framework of self-validating protocols, researchers can generate the trustworthy and authoritative data necessary to advance their scientific discoveries.

References

  • Benchchem. Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Wang, Y., et al. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. PMC.
  • Wang, Y., et al. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
  • Aiken, A. C., et al. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • Derkach, T. M. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Journal of Chemistry and Technologies.
  • Glarborg, P., et al. Modeling nitrogen chemistry in combustion.
  • NIH. An International Study Evaluating Elemental Analysis. PMC.
  • IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • MSU chemistry. Heterocyclic Compounds.
  • Al-Hourani, B., et al. (2021, July 15). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC.
  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Gîrd, C. E., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • Der Pharma Chemica. Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives.
  • Reagecon Knowledge. Standards for Elemental Impurities in Pharmaceuticals.
  • ResearchGate. (2025, August 6). Organic Reference Materials for Hydrogen, Carbon, and Nitrogen Stable Isotope-Ratio Measurements: Caffeines, n -Alkanes, Fatty Acid Methyl Esters, Glycines, l -Valines, Polyethylenes, and Oils.
  • Malaria World. (2024, January 11). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives.
  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds.
  • NIST. NIST Standard Reference Materials Catalogue.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • ResearchGate. Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
  • El-Gazzar, A. B. A., et al. (2017, October 2). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egypt. J. Chem.
  • Thermo Fisher Scientific. Elemental Analysis: Nitrogen and Carbon Determination of Soils and Plants with a Single Reactor.
  • PubMed. (2019, May 31). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents.
  • Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations.
  • PMC. Current status of pyrazole and its biological activities.
  • NIST. Measurements and Standards for Contaminants in Environmental Samples.
  • NIST. Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples.
  • Patel, P., et al. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • Academia.edu. Synthesis of new pyrazole -3-one derivatives containing azo group.
  • Pharmaceutical Technology. (2022, July 6). Elemental Impurity Analysis Crucial to Patient Safety.
  • ANSI Webstore. Pharmaceutical Standards.
  • Reagecon Knowledge. Standards for Elemental Impurities in Pharmaceuticals.
  • eScholarship. COMBUSTION SOURCES OF NITROGEN COMPOUNDS.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Pharmawave. (2025, September 4). Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents.
  • Connect Journals. (2025, August 10). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of 5-Cyclopropyl-1-Substituted Pyrazoles

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide array of biological activities and unique photophysical properties.[1][2][3] The introduction of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide array of biological activities and unique photophysical properties.[1][2][3] The introduction of a cyclopropyl group at the 5-position of the pyrazole ring is a strategic design choice, often employed to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the core structure. When combined with various substituents at the 1-position, a diverse library of compounds with tunable characteristics can be generated.

Understanding the ultraviolet-visible (UV-Vis) absorption properties of these molecules is critical for researchers in drug development and materials science. The absorption maximum (λmax) provides fundamental insights into the electronic structure of a compound, which is essential for applications ranging from developing photoswitches to quantifying compounds in biological assays.[4][5][6] This guide provides an in-depth comparison of the factors influencing the UV-Vis absorption maxima of 5-cyclopropyl-1-substituted pyrazoles, supported by established principles and a detailed experimental protocol for accurate measurement.

Core Principles: Electronic Transitions in Pyrazole Systems

The UV-Vis absorption in pyrazole derivatives arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The key transitions in these heteroaromatic systems are:

  • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrazole ring. These transitions typically appear in the UV region.[7]

  • n → π* Transitions: These are lower-energy, lower-intensity absorptions involving the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the pyridine-type nitrogen atom) to a π* antibonding orbital. These bands are often observed as shoulders or distinct peaks at longer wavelengths than the π → π* transitions.[6][7]

The energy difference between these orbitals, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecular structure and its environment.

Key Factors Influencing the Absorption Maxima (λmax)

The Electronic Impact of the 1-Position Substituent

The nature of the substituent on the pyrazole nitrogen at the 1-position is a primary determinant of the λmax. The electronic properties of this group directly influence the electron density of the entire pyrazole ring system, thereby altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or acyl groups (-COR) pull electron density away from the pyrazole ring. This stabilization of the electron-rich ground state can decrease the HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer wavelengths, or a "red shift").[4][5][6] For example, introducing an acyl group has been shown to cause a minor bathochromic shift in related pyrazole systems.[4][6]

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH) or methoxy (-OMe) groups donate electron density to the ring. This can increase the energy of the HOMO, potentially widening the HOMO-LUMO gap and leading to a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift").[4][5][6]

The diagram below illustrates the general influence of substituent electronics on the absorption maximum.

G cluster_core 5-Cyclopropyl-1-R-Pyrazole Core cluster_influences External Influences cluster_shifts Resulting Spectral Shift Core Pyrazole Ring (Chromophore) EWG 1-Position Substituent: Electron-Withdrawing Group (EWG) EDG 1-Position Substituent: Electron-Donating Group (EDG) Solvent High Polarity Solvent RedShift Bathochromic Shift (Red Shift, Higher λmax) EWG->RedShift Decreases HOMO-LUMO Gap BlueShift Hypsochromic Shift (Blue Shift, Lower λmax) EDG->BlueShift Increases HOMO-LUMO Gap Solvent->RedShift Stabilizes Excited State

Caption: Experimental workflow for determining UV-Vis λmax.

Conclusion

The UV-Vis absorption maximum of a 5-cyclopropyl-1-substituted pyrazole is not a fixed value but a tunable property governed by a delicate interplay of electronic and environmental factors. The primary driver of λmax is the electronic nature of the 1-position substituent, with electron-withdrawing groups inducing bathochromic shifts and electron-donating groups causing hypsochromic shifts. Furthermore, the choice of solvent can significantly modulate the final absorption profile. For researchers aiming to synthesize or utilize these compounds, a thorough understanding of these principles is essential for predicting spectroscopic properties and designing molecules with desired characteristics. By adhering to a rigorous and well-validated experimental protocol, scientists can ensure the generation of accurate and comparable data, accelerating progress in drug discovery and materials innovation.

References

  • Beilstein Archives. (2025, February 10). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches.
  • PMC - NIH. Substituent effects in N-acetylated phenylazopyrazole photoswitches.
  • Beilstein Journals. (2025, April 25). Substituent effects in N-acetylated phenylazopyrazole photoswitches.
  • Beilstein Journals. (2025, April 25). Substituent effects in N-acetylated phenylazopyrazole photoswitches.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • DOI. (2023, March 15). Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11).
  • ResearchGate. (2025, August 10). Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives: A Spectroscopic Study. Available at: [Link]

  • PubMed. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Available at: [Link]

  • Physics @ Manasagangotri. (2018, April 18). Design, synthesis and spectroscopic and crystallographic characterisation of novel functionalized pyrazole derivatives. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available at: [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • ChemRxiv. Iminobispyrazole (IBP) Photoswitches: Two Pyrazole Rings Can Be Better Than One. Available at: [Link]

  • Physical Chemistry Research. (2020, December 22). Regular Article. Available at: [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Available at: [Link]

  • Semantic Scholar. ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. Available at: [Link]methyl)benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Elsherif-Shuwat/144a4918f67e0655883a992e2194605156499874)

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Executive Safety Summary Compound Identity: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Functional Class: Pyrazole-amine intermediate (Kinase Inhibitor Scaffold) Primary Hazard Classification (Inferred): High Potenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine Functional Class: Pyrazole-amine intermediate (Kinase Inhibitor Scaffold) Primary Hazard Classification (Inferred): High Potency / Unknown Toxicity. Note: As a specific pharmaceutical intermediate, public toxicological data is sparse. Therefore, under the Precautionary Principle, this compound must be handled as a Control Band 4 (OEB 4) agent until definitive toxicology proves otherwise.

Critical Hazards:

  • Sensitization: Amines are notorious sensitizers; respiratory or dermal exposure can lead to anaphylactic responses over time.

  • Corrosivity: The amine moiety presents a risk of chemical burns to mucous membranes (eyes/lungs).

  • Bioactivity: The pyrazole scaffold is a common pharmacophore in JAK/kinase inhibitors, implying potential systemic biological activity at low doses.

Risk Assessment & Control Banding Strategy

In the absence of a specific Occupational Exposure Limit (OEL), we utilize Occupational Exposure Banding (OEB) .[1][2] This system categorizes chemicals by potency to determine containment requirements.[3][4]

Assigned Band: OEB 4 (Default) Target Exposure Limit: 1 – 10 µg/m³ (8-hr TWA)

Why OEB 4?

  • Structural Analogy: Similar pyrazole-amine structures have shown specific organ toxicity (thyroid/spleen) and eye damage (Category 1) in animal models.

  • Lipophilicity: The cyclopropyl and isopropyl groups increase lipophilicity compared to bare pyrazoles, enhancing the risk of dermal absorption .

  • Uncertainty Factor: For Novel Chemical Entities (NCEs), safety protocols dictate assuming high potency to prevent "first-strike" sensitization.

Visualizing the Safety Logic (Hierarchy of Controls)

HierarchyOfControls Figure 1: Hierarchy of Controls for High-Potency Intermediates. PPE is critical but relies on Engineering Controls. Elimination Elimination/Substitution (Not possible for specific synthesis) Engineering Engineering Controls (Isolators, Vented Enclosures) PRIMARY DEFENSE Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Supported by PPE PPE (The 'Redundant' Barrier) Last Line of Defense Admin->PPE Reinforced by

The PPE Ensemble (The "What")

Do not rely on standard "lab safety" gear. The following ensemble is specific to preventing amine sensitization and systemic absorption.

A. Dermal Protection (Hands)

Requirement: Double-gloving is mandatory.

  • Inner Glove: 4-mil Nitrile (Bright color, e.g., orange/white) to act as a breakthrough indicator.

  • Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Rationale: Amines can permeate standard nitrile. The air gap between two layers reduces diffusion rate (Fick’s Law of Diffusion). The extended cuff protects the wrist gap, a common exposure point during reaching motions.

B. Respiratory Protection

Requirement:

  • Primary: Handling must occur inside a Variable Air Volume (VAV) Fume Hood or Powder Containment Enclosure .

  • Secondary (If open-sash manipulation is unavoidable): Powered Air-Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.

  • Contraindication: Do NOT use N95 masks. They do not seal against amine vapors and offer no eye protection against corrosive dust.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Disposable Tyvek® lab coat or coverall (Category III, Type 5/6).

    • Why: Cotton lab coats absorb amines and hold them against the skin/street clothes, creating a long-term exposure source.

Operational Protocols (The "How")

Protocol A: Weighing & Transfer (Highest Risk)
  • Context: 90% of exposure events occur during the weighing of fluffy, static-prone solids like pyrazole amines.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Reason: Static charge causes "jumping" of powder, contaminating the balance and user.

  • The "Dunk" Method:

    • Tare the solvent flask.

    • Weigh the solid into a disposable boat.

    • Slide the entire boat into the flask containing the solvent.

    • Benefit: Eliminates the "pouring" step where dust clouds form.

  • Decontamination: Wipe the balance area with a 10% acetic acid solution (if compatible with surface) or ethanol immediately after use to neutralize amine residues.

Protocol B: Gowning & De-Gowning Workflow

Cross-contamination is the silent killer in R&D. Follow this strict sequence.

GowningFlow Figure 2: Sequential Gowning Procedure to ensure 'shingle effect' layering (Upper layers over lower layers). Start Enter Anteroom ShoeCover 1. Shoe Covers Start->ShoeCover Wash 2. Wash Hands ShoeCover->Wash InnerGlove 3. Inner Gloves (Taped to sleeves) Wash->InnerGlove Tyvek 4. Tyvek Coat InnerGlove->Tyvek OuterGlove 5. Outer Gloves (Over Tyvek cuff) Tyvek->OuterGlove Goggles 6. Goggles OuterGlove->Goggles Work PROCEED TO WORK Goggles->Work

Emergency Response & Disposal

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don full Tyvek suit and PAPR before re-entering.

  • Neutralize: Do not dry sweep. Cover with a wet pad (soaked in dilute acetic acid or water) to prevent dust generation, then scoop into a hazardous waste bag.

Waste Disposal
  • Segregation: Do not mix with general organic waste. Segregate into "High Potency/Toxic" waste streams.

  • Labeling: Clearly label as "Pyrazoles – Potential Sensitizer."

  • Container: Double-bag all solid waste (weigh boats, gloves) before placing in the drum.

First Aid
  • Eye Contact: Flush for 15 minutes minimum .[5][6][7] Speed is critical to prevent corneal opacification from the amine.

  • Skin Contact: Wash with soap and water.[5][8][9][10] Do not use alcohol, as it may enhance skin absorption of the lipophilic pyrazole.

References

  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [Link]

  • 3M Technical Data. (2020). Suggested containment control strategy and personal protective equipment based on active pharmaceutical ingredient occupational exposure banding. Retrieved from [Link]

  • Berkley Life Sciences. (2023). Applying Occupational Exposure Banding to Novel Compounds. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.